tert-Butyl(3-chloropropoxy)dimethylsilane
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl-(3-chloropropoxy)-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21ClOSi/c1-9(2,3)12(4,5)11-8-6-7-10/h6-8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LROUBCOBLAPPAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21ClOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10451721 | |
| Record name | tert-Butyl(3-chloropropoxy)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10451721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89031-82-3 | |
| Record name | (3-Chloropropoxy)(1,1-dimethylethyl)dimethylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89031-82-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl(3-chloropropoxy)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10451721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Silane, (3-chloropropoxy)(1,1-dimethylethyl)dimethyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to tert-Butyl(3-chloropropoxy)dimethylsilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the basic properties, synthesis, and applications of tert-Butyl(3-chloropropoxy)dimethylsilane, a versatile bifunctional reagent used in organic synthesis.
Core Properties
This compound, with the CAS number 89031-82-3, is a liquid organosilicon compound.[1] It is recognized for its utility as a protecting group and a linker in the synthesis of more complex molecules.
Physicochemical Data
The physical and chemical properties of this compound are summarized in the table below. It is important to note that there are some discrepancies in the reported values for boiling and flash points across different suppliers.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₂₁ClOSi | [1][2] |
| Molecular Weight | 208.80 g/mol | |
| CAS Number | 89031-82-3 | [1][2] |
| Appearance | Liquid | [1] |
| Boiling Point | 198.3 ± 13.0 °C at 760 mmHg | [1] |
| Density | 0.905 ± 0.06 g/cm³ | [2] |
| Solubility | Very slightly soluble in water (0.16 g/L at 25°C) | [2] |
| Flash Point | >65 °C | [3] |
| IUPAC Name | This compound | |
| Synonyms | 1-(tert-Butyldimethylsilyloxy)-3-chloropropane, 3-(tert-Butyldimethylsiloxy)-1-chloropropane | [2] |
Spectroscopic Data
Synthesis and Experimental Protocols
A detailed, peer-reviewed experimental protocol for the synthesis of this compound is not available in the public domain. However, its synthesis can be inferred from standard organic chemistry principles. The likely synthetic route involves the reaction of 3-chloro-1-propanol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base, such as imidazole or triethylamine, in an aprotic solvent like dichloromethane or dimethylformamide.
Representative Synthetic Workflow
Caption: General workflow for the synthesis of this compound.
Applications in Research and Drug Development
The bifunctional nature of this compound makes it a valuable reagent in multi-step organic synthesis. The tert-butyldimethylsilyl (TBDMS) ether serves as a robust protecting group for the alcohol functionality, while the chloro group provides a reactive site for nucleophilic substitution.
Use as a Linker Molecule
This reagent is particularly useful for introducing a three-carbon chain with a terminal reactive site. The TBDMS group can be selectively removed under specific conditions, typically with a fluoride source such as tetrabutylammonium fluoride (TBAF), to reveal the primary alcohol.
Below is a diagram illustrating a typical application of this compound in a synthetic sequence.
Caption: A typical reaction sequence utilizing this compound.
Safety Information
This compound is classified as harmful.[1][3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be carried out in a well-ventilated fume hood.
Hazard Statements: [3]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Precautionary Statements: [3]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
References
tert-Butyl(3-chloropropoxy)dimethylsilane: A Bifunctional Tool in Synthetic Chemistry and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
tert-Butyl(3-chloropropoxy)dimethylsilane is a versatile bifunctional molecule that serves as a valuable building block in modern organic synthesis. Its unique structure, featuring a sterically hindered tert-butyldimethylsilyl (TBDMS) ether and a reactive chloropropyl group, allows for the sequential or orthogonal introduction of a protected hydroxyl group and an electrophilic carbon center. This guide provides a comprehensive overview of its synthesis, properties, and key applications, with a particular focus on its emerging role as a flexible linker in the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its practical implementation in the laboratory.
Introduction
In the realm of complex molecule synthesis and drug development, bifunctional reagents that can bridge different molecular fragments are of paramount importance. This compound, with its distinct reactive ends, offers a strategic advantage in multistep synthetic sequences. The TBDMS group is a robust and widely used protecting group for alcohols, prized for its stability across a broad range of reaction conditions and its selective deprotection protocols.[1] Concurrently, the 3-chloropropyl chain provides a handle for nucleophilic substitution reactions, enabling the covalent linkage of this unit to various substrates.[2] This dual functionality makes it an ideal candidate for applications requiring a flexible three-carbon spacer with a latent hydroxyl group.
Physicochemical and Spectroscopic Data
A summary of the key physical and spectroscopic properties of this compound is provided below.
| Property | Value |
| CAS Number | 89031-82-3 |
| Molecular Formula | C₉H₂₁ClOSi |
| Molecular Weight | 208.80 g/mol |
| Boiling Point | 198.3 ± 13.0 °C at 760 mmHg |
| Density | 0.941 g/mL |
| Refractive Index | 1.438 |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
While an experimental spectrum is not publicly available, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the molecular structure.
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| ~3.65 ppm (t, 2H, -O-CH₂-) | ~62 ppm (-O-CH₂-) |
| ~3.55 ppm (t, 2H, -CH₂-Cl) | ~45 ppm (-CH₂-Cl) |
| ~1.95 ppm (quint, 2H, -CH₂-CH₂-CH₂-) | ~35 ppm (-CH₂-CH₂-CH₂-) |
| ~0.90 ppm (s, 9H, -C(CH₃)₃) | ~26 ppm (-C(CH₃)₃) |
| ~0.05 ppm (s, 6H, -Si(CH₃)₂) | ~-5 ppm (-Si(CH₃)₂) |
| ~18 ppm (-Si-C(CH₃)₃) |
Synthesis and Experimental Protocols
Synthesis of this compound
The compound is readily synthesized by the silylation of 3-chloro-1-propanol with tert-butyldimethylsilyl chloride.
References
tert-Butyl(3-chloropropoxy)dimethylsilane CAS number and structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl(3-chloropropoxy)dimethylsilane, with the CAS number 89031-82-3 , is a bifunctional organosilane compound. It incorporates a robust tert-butyldimethylsilyl (TBDMS) ether protecting group and a reactive chloropropyl group. This structure makes it a valuable reagent in multi-step organic synthesis, particularly in the development of pharmaceutical intermediates and other complex molecules. The TBDMS group provides steric hindrance and stability under a variety of reaction conditions, protecting a hydroxyl functionality, while the terminal alkyl chloride allows for nucleophilic substitution reactions to introduce the protected propanol moiety as a linker or building block.
Chemical Structure and Properties
The chemical structure of this compound features a central silicon atom bonded to two methyl groups, a tert-butyl group, and a 3-chloropropoxy group.
Molecular Formula: C₉H₂₁ClOSi
Synonyms:
-
1-(tert-Butyldimethylsilyloxy)-3-chloropropane
-
3-(tert-Butyldimethylsiloxy)-1-chloropropane
The key structural features are the silyl ether, which is stable to many reagents but can be cleaved under specific acidic or fluoride-ion conditions, and the primary alkyl chloride, which is susceptible to SN2 reactions.
Physicochemical Data
| Property | Value | Reference |
| CAS Number | 89031-82-3 | [1][2][3] |
| Molecular Weight | 208.80 g/mol | [1][4] |
| Boiling Point | 198.3 ± 13.0 °C at 760 Torr (calculated) | [1] |
| Density | 0.905 ± 0.06 g/cm³ at 20 °C (calculated) | [1] |
| Flash Point | 62.8 ± 12.0 °C (calculated) | [1] |
| Solubility | Very slightly soluble in water (0.16 g/L at 25 °C, calculated) | [1] |
Applications in Organic Synthesis
The primary application of this compound is as an alkylating agent to introduce a protected three-carbon chain. The TBDMS protecting group is widely used in pharmaceutical and fine chemical synthesis due to its stability and selective deprotection.
A common synthetic transformation involving this reagent is the alkylation of nucleophiles such as amines, alcohols, or thiols. This reaction introduces a linker that, upon deprotection of the silyl ether, reveals a primary alcohol functionality for further elaboration.
Logical Workflow for a Representative Reaction
The following diagram illustrates a typical synthetic workflow where an amine is alkylated with this compound, followed by deprotection of the silyl ether to yield a hydroxypropyl-substituted amine.
References
In-Depth Technical Guide: Spectral Data of tert-Butyl(3-chloropropoxy)dimethylsilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral data for tert-Butyl(3-chloropropoxy)dimethylsilane. Due to the absence of publicly available experimental spectra, this guide presents a detailed, estimated dataset based on established chemical shift principles for analogous structures. It also includes a standardized experimental protocol for acquiring NMR data and a workflow for the synthesis of the title compound.
¹H and ¹³C NMR Spectral Data
The following tables summarize the estimated quantitative ¹H and ¹³C NMR data for this compound. These estimations are derived from typical chemical shifts observed for tert-butyldimethylsilyl (TBDMS) ethers and chloroalkanes.
Table 1: Estimated ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| ~3.65 | Triplet | 2H | ~6.1 | -O-CH₂ -CH₂-CH₂-Cl |
| ~3.58 | Triplet | 2H | ~6.5 | -O-CH₂-CH₂-CH₂ -Cl |
| ~1.95 | Quintet | 2H | ~6.3 | -O-CH₂-CH₂ -CH₂-Cl |
| ~0.89 | Singlet | 9H | - | -Si-C(CH₃ )₃ |
| ~0.05 | Singlet | 6H | - | -Si-(CH₃ )₂ |
Table 2: Estimated ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~61.0 | -O-CH₂ -CH₂-CH₂-Cl |
| ~41.5 | -O-CH₂-CH₂-CH₂ -Cl |
| ~35.0 | -O-CH₂-CH₂ -CH₂-Cl |
| ~25.8 | -Si-C(CH₃ )₃ |
| ~18.2 | -Si-C (CH₃)₃ |
| ~-5.4 | -Si-(CH₃ )₂ |
Experimental Protocols
The following provides a detailed methodology for the acquisition of NMR spectra for a compound such as this compound.
NMR Sample Preparation and Data Acquisition
A sample of this compound (approximately 5-10 mg) is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
¹H and ¹³C NMR spectra are recorded on a Bruker DPX-300 spectrometer operating at a proton frequency of 300.1 MHz and a carbon frequency of 75.5 MHz. All spectra are acquired at room temperature (24 ± 1 °C). For ¹H NMR, the data is acquired with a spectral width of 8103 Hz, an acquisition time of 0.6 seconds, and a relaxation delay of 1 second. For ¹³C NMR, a proton-decoupled spectrum is obtained.
Synthesis Workflow
The synthesis of this compound is typically achieved through the silylation of 3-chloro-1-propanol with tert-butyldimethylsilyl chloride (TBDMSCl). This reaction is a common method for the protection of primary alcohols.[1] The presence of a non-nucleophilic base, such as triethylamine or imidazole, is used to neutralize the HCl byproduct.
References
tert-Butyl(3-chloropropoxy)dimethylsilane safety and handling
An In-Depth Technical Guide to the Safety and Handling of tert-Butyl(3-chloropropoxy)dimethylsilane
For Researchers, Scientists, and Drug Development Professionals
Chemical and Physical Properties
This compound is a silyl ether containing a chloroalkyl group. Its chemical structure and properties necessitate careful handling to ensure the safety of laboratory personnel and the integrity of experimental work.
| Property | Value | Source |
| CAS Number | 89031-82-3 | [1][2][3] |
| Molecular Formula | C9H21ClOSi | [1][2] |
| Molecular Weight | 208.80 g/mol | [1][2] |
| Appearance | Liquid | |
| Boiling Point | 198.3 ± 13.0 °C at 760 mmHg | |
| Density | 0.9 ± 0.1 g/cm³ | [3] |
| Flash Point | 62.8 ± 12.0 °C | [3] |
| Storage Temperature | 2-8°C under an inert atmosphere | [1] |
Hazard Identification and GHS Classification
Based on available information, this compound is classified as a hazardous substance. The GHS pictograms and hazard statements indicate the primary risks associated with this chemical.
| GHS Pictogram | Signal Word | Hazard Statements |
|
| Warning | H302: Harmful if swallowed.[1]H315: Causes skin irritation.[1]H319: Causes serious eye irritation.[4]H332: Harmful if inhaled.[1]H335: May cause respiratory irritation.[1] |
Precautionary Statements: [1]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Personal Protective Equipment (PPE)
Due to the hazardous nature of this compound, appropriate personal protective equipment must be worn at all times.
| PPE Category | Specification |
| Eye/Face Protection | Chemical safety goggles and a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and closed-toe shoes. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge should be used. |
Experimental Protocol: Standard Handling and Storage Procedure
This protocol outlines the standard procedure for the safe handling and storage of this compound in a laboratory setting.
4.1 Materials and Equipment:
-
This compound
-
Appropriate solvents and reagents
-
Glassware (oven-dried)
-
Syringes and needles (for inert atmosphere techniques)
-
Chemical fume hood
-
Personal Protective Equipment (as specified in Section 3.0)
-
Spill kit
-
Waste container (properly labeled)
4.2 Procedure:
-
Preparation:
-
Ensure the chemical fume hood is functioning correctly.
-
Don all required personal protective equipment.
-
Set up all necessary glassware and equipment within the fume hood. Ensure all glassware is dry, as organosilanes can react with moisture.
-
Have a spill kit readily accessible.
-
-
Handling:
-
Before opening, allow the container of this compound to equilibrate to room temperature.
-
Conduct all transfers and manipulations of the chemical within the chemical fume hood.
-
Avoid direct contact with the liquid and inhalation of vapors.
-
Use appropriate, clean, and dry transfer tools (e.g., syringes, pipettes).
-
Keep the container tightly closed when not in use.
-
-
Storage:
-
Waste Disposal:
-
Dispose of all waste materials (including empty containers and contaminated items) in accordance with local, state, and federal regulations for hazardous waste.
-
Do not pour down the drain.
-
First Aid Measures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[6] |
| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][6] |
Accidental Release and Fire-Fighting Measures
6.1 Accidental Release:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate personal protective equipment.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a suitable container for disposal.
-
Do not allow the material to enter drains or waterways.[4]
6.2 Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5]
-
Unsuitable Extinguishing Media: Do not use water, as organosilanes can react to produce flammable or toxic gases.
-
Specific Hazards: Thermal decomposition may produce carbon oxides, silicon oxides, and hydrogen chloride gas.[5]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]
Visualized Workflows
The following diagrams illustrate key safety and handling workflows for this compound.
Caption: A generalized workflow for the safe handling of this compound.
Caption: Decision tree for first aid procedures following exposure.
References
An In-depth Technical Guide to the Solubility of tert-Butyl(3-chloropropoxy)dimethylsilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility information for tert-Butyl(3-chloropropoxy)dimethylsilane (CAS No. 89031-82-3). The document is intended to be a valuable resource for laboratory researchers, chemists, and professionals in the field of drug development who utilize this compound in their work.
Core Compound Properties
Before delving into solubility, a summary of the key physicochemical properties of this compound is presented in Table 1. These properties provide essential context for understanding its solubility characteristics.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 89031-82-3 | [1] |
| Molecular Formula | C₉H₂₁ClOSi | [2] |
| Molecular Weight | 208.8 g/mol | |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | 198.3 ± 13.0 °C at 760 mmHg | [1] |
| Density | 0.905 ± 0.06 g/cm³ (calculated) | [1] |
| Flash Point | 62.8 ± 12.0 °C (calculated) | [1] |
Solubility Profile
The solubility of a compound is a critical parameter in a wide range of chemical applications, from reaction kinetics to formulation development. This section details the known quantitative and qualitative solubility of this compound.
Quantitative Solubility Data
Quantitative solubility data for this compound is limited in publicly available literature. The most specific data point found is its calculated solubility in water.
Table 2: Quantitative Solubility of this compound
| Solvent | Solubility | Temperature | Notes | Reference |
| Water | 0.16 g/L | 25 °C | Calculated value; Very slightly soluble. | [1] |
Qualitative Solubility and Miscibility
Based on the general behavior of silyl ethers and related compounds, a qualitative assessment of solubility in common laboratory solvents can be inferred. Silyl ethers are typically non-polar to moderately polar and, as a general rule, are soluble in a wide range of organic solvents. For instance, the analogous compound, (3-bromopropoxy)-tert-butyldimethylsilane, is reported to be sparingly soluble in chloroform. Another similar compound, tert-butyl-methoxy-dimethylsilane, is slightly soluble in methanol and sparingly soluble in chloroform.[4][5]
This compound is expected to be miscible with many common organic solvents. However, experimental verification is recommended for specific applications.
Table 3: Inferred Qualitative Solubility of this compound
| Solvent | Expected Solubility/Miscibility | Rationale |
| Non-polar Solvents | ||
| Hexane | Likely Soluble/Miscible | "Like dissolves like" principle; the alkyl and silyl groups contribute to non-polar character. |
| Toluene | Likely Soluble/Miscible | Aromatic, non-polar solvent compatible with the compound's structure. |
| Polar Aprotic Solvents | ||
| Dichloromethane | Likely Soluble/Miscible | Common solvent for a wide range of organic compounds. |
| Ethyl Acetate | Likely Soluble/Miscible | Moderately polar solvent, often a good solvent for silyl ethers. |
| Acetone | Likely Soluble/Miscible | A versatile polar aprotic solvent. |
| Polar Protic Solvents | ||
| Ethanol | Likely Soluble/Miscible | May be soluble, but the potential for reaction over time exists due to the presence of the hydroxyl group. |
| Methanol | Likely Soluble/Miscible | Similar to ethanol, with a higher potential for reactivity with the silyl ether. |
Disclaimer: The qualitative solubility information presented in Table 3 is based on chemical principles and data from analogous compounds. It is intended for guidance purposes only. Experimental determination is necessary for precise solubility measurements.
Experimental Protocol for Solubility Determination
For researchers requiring precise solubility data, the following general experimental protocol can be adapted. This workflow is designed to determine the solubility of a liquid compound like this compound in a given solvent.
Materials and Equipment
-
This compound
-
Selected solvents (e.g., water, ethanol, hexane)
-
Analytical balance (accurate to ±0.1 mg)
-
Vials with screw caps
-
Volumetric flasks and pipettes
-
Constant temperature bath or shaker
-
Vortex mixer
-
Centrifuge (optional)
-
Analytical instrumentation for quantification (e.g., GC-MS, HPLC)
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected solvent in a vial. The excess is to ensure that a saturated solution is formed.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After the equilibration period, allow the vials to stand undisturbed at the constant temperature to allow any undissolved solute to settle.
-
If necessary, centrifuge the vials at the same temperature to facilitate the separation of the undissolved liquid phase.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the clear, saturated supernatant using a calibrated pipette.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical instrument.
-
Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC-MS) to determine the concentration of this compound.
-
-
Calculation of Solubility:
-
Calculate the solubility using the following formula:
Solubility (g/L) = (Concentration of analyte in the diluted sample) × (Dilution factor)
-
Workflow for Solubility Determination
The logical steps for determining the solubility of a research compound are visualized in the following diagram.
Caption: A generalized workflow for the experimental determination of compound solubility.
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.
-
Hazard Statements: According to available safety data, this compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.
-
Precautionary Statements:
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Wear protective gloves/protective clothing/eye protection/face protection.
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[6] Keep away from water and moisture, as silyl ethers can be sensitive to hydrolysis.[6][7]
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[6] A storage temperature of -20°C is also recommended.
Always consult the most recent Safety Data Sheet (SDS) from the supplier before handling this compound.
References
- 1. CAS # 89031-82-3, tert-Butyl-(3-chloropropoxy)dimethylsilane, 1-(tert-Butyldimethylsilyloxy)-3-chloropropane, 3-(tert-Butyldimethylsiloxy)-1-chloropropane, 3-(tert-Butyldimethylsilyloxy)-1-chloropropane - chemBlink [ww.chemblink.com]
- 2. 001chemical.com [001chemical.com]
- 3. alfa-chemical.com [alfa-chemical.com]
- 4. tert-butyl-methoxy-dimethylsilane | 66548-21-8 [m.chemicalbook.com]
- 5. tert-butyl-methoxy-dimethylsilane CAS#: 66548-21-8 [m.chemicalbook.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
An In-depth Technical Guide to Silyl Ether Protecting Groups in Organic Synthesis and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of multi-step organic synthesis, particularly within the realm of drug discovery and development, the judicious use of protecting groups is a cornerstone of success. Among the diverse arsenal of protective moieties, silyl ethers have emerged as indispensable tools for the temporary masking of hydroxyl functionalities. Their widespread adoption is attributable to their ease of installation, tunable stability across a broad spectrum of reaction conditions, and their selective removal under mild protocols.[1][2] This technical guide provides a comprehensive overview of the core principles of silyl ether protecting groups, with a focus on their practical application in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).
Silyl ethers are formed by the reaction of an alcohol with a silyl halide (e.g., chloride) or triflate in the presence of a base.[3] The steric and electronic properties of the substituents on the silicon atom are the primary determinants of the resulting silyl ether's stability, offering a versatile toolkit for chemists to devise sophisticated orthogonal protection strategies.[4][5] The most commonly employed silyl ethers include Trimethylsilyl (TMS), Triethylsilyl (TES), tert-Butyldimethylsilyl (TBDMS or TBS), Triisopropylsilyl (TIPS), and tert-Butyldiphenylsilyl (TBDPS).[5]
Core Principles of Silyl Ether Protecting Groups
The selection of an appropriate silyl ether protecting group is a critical strategic decision in the planning of a synthetic route. This choice is primarily governed by the stability of the silyl ether under the anticipated reaction conditions for subsequent transformations and the specific conditions available for its eventual removal.
Formation of Silyl Ethers
The formation of a silyl ether is typically a straightforward nucleophilic substitution reaction, where the alcohol oxygen attacks the electrophilic silicon atom of a silyl halide. The reaction is generally carried out in the presence of a base, such as imidazole or triethylamine, to activate the alcohol and neutralize the resulting hydrohalic acid.[3]
Deprotection of Silyl Ethers
The cleavage of silyl ethers can be achieved under acidic conditions or, more commonly, through fluoride-ion-mediated protocols. The exceptional strength of the silicon-fluoride bond provides a powerful thermodynamic driving force for the latter. Reagents such as tetrabutylammonium fluoride (TBAF) are frequently employed for this purpose.[6]
References
- 1. cssp.chemspider.com [cssp.chemspider.com]
- 2. jocpr.com [jocpr.com]
- 3. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 4. researchgate.net [researchgate.net]
- 5. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
An In-depth Technical Guide to Bifunctional Alkylating Agents in Organic Synthesis and Drug Development
For: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of bifunctional alkylating agents, covering their core mechanisms, synthesis, and applications, with a focus on their role in oncology and preclinical evaluation.
Introduction to Bifunctional Alkylating Agents
Bifunctional alkylating agents are a class of highly reactive compounds characterized by the presence of two alkylating moieties. These agents play a crucial role in cancer chemotherapy, a practice that dates back to the 1940s with the clinical application of nitrogen mustard.[1] Their therapeutic effect is primarily derived from their ability to form covalent bonds with nucleophilic centers on biological macromolecules, with DNA being the principal target.[2][3] By reacting with two different nucleophilic sites, these agents can form DNA interstrand or intrastrand cross-links, which are highly cytotoxic lesions that can trigger cell cycle arrest and apoptosis, thereby inhibiting the proliferation of rapidly dividing cancer cells.[1][2]
Mechanism of Action: DNA Cross-Linking
The cytotoxic effects of bifunctional alkylating agents are predominantly a result of their reactions with DNA.[4] The process begins with the formation of a highly reactive intermediate, such as an aziridinium ion in the case of nitrogen mustards, which then electrophilically attacks an electron-rich site on a DNA base.[5] The N7 position of guanine is the most common site of alkylation due to its high nucleophilicity.[3][5]
After the formation of a mono-adduct, the second alkylating arm of the agent can react with another base, forming a cross-link.[2] There are two primary types of DNA cross-links:
-
Intrastrand Cross-links: Formed between two bases on the same DNA strand.
-
Interstrand Cross-links (ICLs): Formed between bases on opposite DNA strands. ICLs are particularly cytotoxic as they physically prevent the separation of the DNA double helix, thereby blocking the fundamental processes of DNA replication and transcription.[1][3]
Bifunctional agents are significantly more effective as antitumor agents than monofunctional agents, and this enhanced cytotoxicity correlates well with the formation of ICLs.[4]
Mechanism of DNA cross-linking by a bifunctional alkylating agent.
Classification of Bifunctional Alkylating Agents
Bifunctional alkylating agents are categorized based on their chemical structure. The primary classes used in chemotherapy are:
-
Nitrogen Mustards: This is the most frequently used class and includes drugs like Mechlorethamine, Cyclophosphamide, Melphalan, and Chlorambucil.[4] They are characterized by a bis(2-chloroethyl)amine functional group.
-
Nitrosoureas: These compounds, such as Carmustine (BCNU) and Lomustine (CCNU), are notable for their ability to cross the blood-brain barrier, making them effective against brain tumors.[4]
-
Alkyl Sulfonates: Busulfan is the primary example in this class and is used mainly for treating chronic myelocytic leukemia.[4]
-
Aziridines: Also known as ethyleneimines, this class includes Thiotepa. The strained aziridine ring is key to their alkylating activity.
-
Platinum-Based Agents: Although not classic alkylating agents, compounds like Cisplatin and Carboplatin function similarly by forming covalent bonds with DNA, leading to cross-links.
Quantitative Efficacy Data
The cytotoxic efficacy of bifunctional alkylating agents is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit the growth of a cell population by 50%. These values vary significantly depending on the agent and the cancer cell line being tested.
Table 1: Comparative IC50 Values of Bifunctional Alkylating Agents in Human Cancer Cell Lines
| Agent | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Melphalan | RPMI8226 | Multiple Myeloma | 8.9 | [6] |
| THP1 | Acute Monocytic Leukemia | 6.26 | [6] | |
| HL60 | Promyelocytic Leukemia | 3.78 | [6] | |
| MCF-7 | Breast Adenocarcinoma | ~25 | [7] | |
| Chlorambucil | MCF-7 | Breast Adenocarcinoma | ~50 | [7] |
| HT-29 | Colorectal Adenocarcinoma | 8-36 (Liposomal Prodrug) | [8] | |
| ES-2 | Ovarian Carcinoma | 8-36 (Liposomal Prodrug) | [8] | |
| Carmustine | MCF-7 | Breast Adenocarcinoma | >100 | [7] |
| Busulfan | K562 | Chronic Myeloid Leukemia | 1.8 ± 0.3 | N/A |
| Cisplatin | A2780 | Ovarian Carcinoma | 1.0 | N/A |
Note: IC50 values are highly dependent on experimental conditions (e.g., exposure time) and can vary between studies. The values presented are for comparative purposes.
The formation and repair of specific DNA adducts can also be quantified. For instance, in mice treated with a nitrogen mustard, the highly cytotoxic G-NM-G interstrand cross-link was found to be more persistent in tissues than the initial mono-adduct (NM-G).[9]
Table 2: In Vivo Kinetics of Nitrogen Mustard (NM) DNA Adducts in Mouse Liver
| DNA Adduct Type | Time to Max Level | Persistence (Half-life) | Notes | Reference |
| NM-G (Mono-adduct) | ~6 hours | Rapidly repaired | The initial lesion formed. | [9] |
| G-NM-G (ICL) | >6 hours | >3x longer than NM-G | The primary cytotoxic lesion. | [9] |
| NM-Fapy-G | >6 hours | >3x longer than NM-G | A stable, ring-opened adduct. | [9] |
Cellular Response and Resistance Pathways
The extensive DNA damage caused by bifunctional alkylating agents triggers complex cellular signaling pathways, primarily revolving around the tumor suppressor protein p53.
Upon sensing DNA damage, p53 is stabilized and activated, leading to the transcriptional regulation of genes involved in cell cycle arrest (e.g., p21) or apoptosis (e.g., BAX).[10][11] This provides the cell an opportunity to repair the damage or, if the damage is too severe, to undergo programmed cell death.[10] The DNA mismatch repair (MMR) pathway, particularly the MutSα complex, is also crucial for signaling the initiation of apoptosis in response to certain alkylating lesions.[12][13]
Exposure to these agents can also induce inflammatory responses through the activation of the nuclear factor kappaB (NF-κB) signaling pathway.[14]
Simplified p53 signaling pathway in response to DNA damage.
Experimental Protocols
Synthesis of a Nitrogen Mustard Agent
This protocol describes a general, multi-step synthesis of a nitrogen mustard, adapted from literature procedures.[13][15]
Objective: To synthesize a bifunctional nitrogen mustard alkylating agent.
Materials:
-
Starting material (e.g., 4-(4-aminophenyl)butyric acid for Chlorambucil)
-
Ethylene oxide
-
Phosphoryl chloride (POCl₃) or Thionyl chloride (SOCl₂)
-
Appropriate solvents (e.g., Dichloromethane, Acetonitrile)
-
Triethylamine or other non-nucleophilic base
-
Hydrochloric acid (for salt formation/deprotection)
-
Standard laboratory glassware, reflux condenser, magnetic stirrer, rotary evaporator
-
Purification apparatus (e.g., column chromatography, recrystallization setup)
Methodology:
-
Hydroxyethylation: Dissolve the starting amino-containing compound (e.g., 4-(4-aminophenyl)butyric acid) in an appropriate solvent. Add a base like triethylamine. React with a molar excess of ethylene oxide. The reaction adds two hydroxyethyl groups to the amine nitrogen. Monitor reaction completion by Thin Layer Chromatography (TLC).
-
Chlorination: After removing the solvent from the previous step, dissolve the resulting di-hydroxyethyl intermediate in a dry, non-protic solvent like dichloromethane or acetonitrile. Cool the solution in an ice bath. Add a chlorinating agent such as thionyl chloride (SOCl₂) or phosphoryl chloride (POCl₃) dropwise with stirring.[13]
-
Reflux: After the addition is complete, allow the mixture to warm to room temperature, then heat to reflux for a specified time (e.g., 30 minutes to several hours) to ensure complete conversion of the hydroxyl groups to chlorides.[15]
-
Work-up and Purification: Cool the reaction mixture. Carefully quench any remaining chlorinating agent (e.g., by slow addition of water or an alcohol). Extract the product into an organic solvent. Wash the organic layer with water and brine. Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate using a rotary evaporator.
-
Final Product Isolation: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the final, pure nitrogen mustard agent.[13]
IC50 Determination via MTT Assay
Objective: To determine the concentration of an alkylating agent that inhibits cell growth by 50%.
Methodology:
-
Cell Plating: Seed adherent cancer cells in a 96-well microtiter plate at a pre-determined optimal density (e.g., 1x10⁴ to 1.5x10⁵ cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Drug Treatment: Prepare a series of dilutions of the alkylating agent in culture medium. Remove the old medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include untreated control wells (medium with drug vehicle, e.g., DMSO) and blank wells (medium only).
-
Incubation: Incubate the plates for a specified duration (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of sterile MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to a purple formazan precipitate.[16]
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking for 10 minutes.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values of the drug-treated wells to the untreated control wells. Plot the normalized cell viability (%) against the logarithm of the drug concentration. Use non-linear regression (e.g., a sigmoidal dose-response curve) to calculate the IC50 value.
Detection of DNA Interstrand Cross-links via Modified Alkaline Comet Assay
Objective: To quantify the formation of DNA ICLs induced by a bifunctional alkylating agent.
Methodology:
-
Cell Treatment: Treat cells in suspension or monolayer with the desired concentrations of the alkylating agent for a defined period. Include negative (untreated) and positive controls.
-
Irradiation (Key Step for ICLs): After treatment, harvest the cells and wash them with PBS. To detect ICLs, which prevent DNA migration, random single-strand breaks must be introduced. Resuspend the cells in ice-cold PBS and expose them to a fixed dose of ionizing radiation (e.g., 10-20 Gy of X-rays or gamma-rays) on ice.
-
Embedding: Immediately mix a small volume of the cell suspension (~10⁵ cells/mL) with low-melting-point agarose. Pipette this mixture onto a pre-coated microscope slide (CometSlide™) and allow it to solidify at 4°C.
-
Lysis: Immerse the slides in a chilled, high-salt lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) and incubate at 4°C for at least 1 hour to lyse the cells and nuclear membranes, leaving behind DNA "nucleoids".
-
Alkaline Unwinding: Transfer the slides to a horizontal electrophoresis tank and immerse them in a freshly prepared, chilled alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13) for 20-40 minutes to allow the DNA to unwind.
-
Electrophoresis: Apply a voltage (e.g., ~1 V/cm) for 20-30 minutes under alkaline conditions. The negatively charged DNA fragments and loops will migrate from the nucleoid (comet head) towards the anode, forming a "comet tail".
-
Neutralization and Staining: Gently remove the slides, wash with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5), and then with distilled water. Stain the DNA with a fluorescent dye (e.g., SYBR Green I or propidium iodide).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. In irradiated, untreated cells, the random breaks allow DNA to migrate, forming a prominent tail. In cells with ICLs, the cross-links restrict this migration, resulting in a smaller tail. The degree of ICL formation is quantified by the reduction in tail moment or tail DNA percentage compared to the irradiated-only control cells.
Preclinical Evaluation Workflow
The preclinical development of a novel bifunctional alkylating agent follows a structured workflow to assess its potential as a therapeutic candidate. This process evaluates its synthesis feasibility, in vitro efficacy, mechanism of action, and in vivo activity and toxicity.
A preclinical experimental workflow for evaluating a novel alkylating agent.
Conclusion and Future Directions
Bifunctional alkylating agents remain a cornerstone of cancer therapy due to their potent cytotoxic activity against proliferating cells. A deep understanding of their mechanism of action, cellular responses, and resistance pathways is critical for their effective use and for the development of novel agents. Future research is focused on creating agents with greater tumor selectivity, for example, by conjugating the alkylating moiety to a tumor-targeting molecule, and on developing combination therapies that can overcome resistance mechanisms, such as inhibitors of DNA repair pathways. The detailed protocols and workflows presented in this guide provide a framework for the continued investigation and development of this vital class of therapeutic compounds.
References
- 1. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Alkylating agents and platinum antitumor compounds | Oncohema Key [oncohemakey.com]
- 4. pharmacy180.com [pharmacy180.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biophysical characterization of chlorambucil anticancer ether lipid prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative pharmacokinetics of chlorambucil and melphalan in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Interstrand cross-linking of DNA by 1,3-bis(2-chloroethyl)-1-nitrosourea and other 1-(2-haloethyl)-1-nitrosoureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Chlorambucil synthesis - chemicalbook [chemicalbook.com]
- 13. CN104447376A - Synthesis process of antineoplastic drug chlorambucil - Google Patents [patents.google.com]
- 14. tandfonline.com [tandfonline.com]
- 15. US8921596B2 - Process for the preparation of melphalan hydrochloride - Google Patents [patents.google.com]
- 16. mdpi.com [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Reactivity of the Chloropropyl Group
The chloropropyl group is a versatile functional moiety in organic synthesis, prized for its role as an electrophilic building block. Its predictable reactivity makes it an invaluable tool for introducing a three-carbon chain, which can serve as a linker or be further functionalized. This guide provides a detailed exploration of the chloropropyl group's reactivity, reaction mechanisms, influencing factors, and its applications, particularly within the realm of drug discovery and development.
Core Reactivity Principles
The chemical behavior of the chloropropyl group is primarily dictated by the properties of the carbon-chlorine (C-Cl) bond.
-
Polarity and Electrophilicity : Due to the significant difference in electronegativity between carbon and chlorine, the C-Cl bond is polarized. The chlorine atom carries a partial negative charge (δ-), while the carbon atom bonded to it bears a partial positive charge (δ+). This polarization renders the carbon atom electrophilic, making it susceptible to attack by electron-rich species, known as nucleophiles.[1][2]
-
The Chloride Ion as a Leaving Group : The most common reaction pathway for the chloropropyl group is nucleophilic substitution, where an incoming nucleophile replaces the chlorine atom.[3] The chlorine departs as a chloride ion (Cl⁻), which is a good leaving group because it is the conjugate base of a strong acid (HCl) and is stable in solution.[1][4]
Key Reaction Mechanisms
The chloropropyl group primarily undergoes nucleophilic substitution and elimination reactions. The specific mechanism is highly dependent on the substrate structure, the nature of the nucleophile, the solvent, and the reaction conditions.
Nucleophilic Substitution Reactions (Sₙ)
Nucleophilic substitution is the hallmark reaction of alkyl halides like those containing a chloropropyl group.[3] An electron-rich nucleophile attacks the electrophilic carbon atom, displacing the chloride leaving group.[1][5]
-
Sₙ2 Mechanism (Bimolecular Nucleophilic Substitution) : This is a single, concerted step where the nucleophile attacks the carbon atom from the side opposite to the leaving group (a "backside attack").[6] The reaction rate is dependent on the concentration of both the substrate and the nucleophile.[4] This mechanism is favored for primary (e.g., 1-chloropropane) and less sterically hindered secondary alkyl halides. It results in an inversion of stereochemistry at the reaction center.[6]
-
Sₙ1 Mechanism (Unimolecular Nucleophilic Substitution) : This is a two-step process. First, the C-Cl bond breaks heterolytically to form a carbocation intermediate. This is the slow, rate-determining step. In the second step, the carbocation rapidly reacts with a nucleophile.[7] The rate depends only on the concentration of the substrate. This mechanism is favored for tertiary and some secondary alkyl halides that can form stable carbocations, often in the presence of polar protic solvents.[7]
Elimination Reactions (E1 and E2)
Elimination reactions can compete with substitution, leading to the formation of an alkene. In this process, the chloride and a proton from an adjacent carbon are removed.
-
E2 Mechanism : A concerted, single-step reaction favored by strong, sterically hindered bases.
-
E1 Mechanism : A two-step reaction that proceeds through the same carbocation intermediate as the Sₙ1 reaction and is thus a common side reaction under Sₙ1 conditions.[8]
Common Reactions and Applications
The electrophilic nature of the chloropropyl group allows it to react with a wide array of nucleophiles, making it a staple in synthetic chemistry.
-
Amination : The reaction with primary or secondary amines is a fundamental method for forming carbon-nitrogen bonds, crucial for the synthesis of many pharmaceuticals.[9][10] The reaction can be performed under basic conditions or catalyzed by transition metals like palladium or nickel for less reactive systems.[11][12]
-
Hydrolysis : In the presence of water or hydroxide ions, the chloropropyl group can be hydrolyzed to the corresponding propanol.[13] This reaction is often considered a side reaction but can be synthetically useful. The rate is influenced by temperature and pH.[14]
-
Thiolation : Reaction with thiols or thiolate anions provides a straightforward route to sulfides (thioethers).
-
Etherification : Alkoxides react readily with chloropropyl groups in a Williamson-ether-synthesis-type reaction to form ethers. 3-Chloropropyl methyl ether, for example, is a key intermediate in the synthesis of the hypertension drug Aliskiren.[15]
-
Cyanation : The displacement of chloride by a cyanide ion (e.g., from NaCN or KCN) is an effective way to introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.
Quantitative Reactivity Data
Understanding the energetics and kinetics of reactions involving the chloropropyl group is crucial for optimizing reaction conditions.
Table 1: Bond Dissociation Energy (BDE)
Bond dissociation energy is the enthalpy change required to break a bond homolytically.[16] It provides a measure of bond strength. A weaker C-Cl bond facilitates cleavage, enhancing reactivity in Sₙ1 reactions.
| Bond | Compound | BDE (kcal/mol) |
| C-Cl | 1-Chloropentane | 84 |
| C-Cl | 3-Chloro-1-propene (allylic) | 68[17] |
| C-C | Ethane | ~88 |
| Cl-Cl | Cl₂ | ~58 |
Note: Data for 1-chloropentane and 3-chloro-1-propene are provided as close analogues to illustrate the effect of structure on the C-Cl bond strength. The allylic C-Cl bond is significantly weaker due to the resonance stabilization of the resulting radical.[17]
Table 2: Illustrative Solvolysis Rate Data
Solvent polarity plays a critical role in reaction kinetics, especially for Sₙ1-type reactions. The following data for isopropyl chlorothioformate, while not a chloropropyl compound, demonstrates the profound effect of the solvent on the rate of solvolysis (a reaction where the solvent is the nucleophile).
| Solvent | Relative Rate Constant (k x 10⁵ s⁻¹) at 25°C |
| 100% Ethanol | 0.35[18] |
| 80% Ethanol | 1.39[18] |
| 100% Methanol | 1.21[18] |
| 80% Methanol | 3.12[18] |
| 90% Acetone | 0.44[18] |
| 70% Acetonitrile | 0.31[18] |
Data from the solvolysis of isopropyl chlorothioformate illustrates that more polar, protic solvent mixtures (e.g., 80% Methanol) significantly accelerate the reaction compared to less polar or aprotic solvents.[18]
Role in Drug Development
The chloropropyl group is a key synthon in medicinal chemistry. Its defined reactivity allows for the controlled introduction of a flexible three-carbon linker to connect different pharmacophores or to attach a molecule to a larger scaffold.
-
Scaffold Functionalization : It is frequently used to alkylate heterocycles, phenols, or amines on a core molecule to explore structure-activity relationships (SAR).[19]
-
Prodrug Synthesis : The group can be part of a linker that is cleaved in vivo to release the active drug.
-
Intermediate in Multi-step Synthesis : Many complex active pharmaceutical ingredients (APIs) are built using intermediates containing a chloropropyl group, such as 4-(3-Chloropropyl)morpholine.[20] The reliable reactivity of this group is essential for achieving high yields in the overall synthetic route.[15]
Experimental Protocols
Precise and reproducible experimental procedures are paramount for successful synthesis.
Protocol 1: General Procedure for Sₙ2 Amination of a Chloropropyl Group
This protocol describes a general method for the reaction of a chloropropyl-containing substrate with an amine nucleophile.
Materials:
-
Chloropropyl-containing substrate (1.0 eq)
-
Amine nucleophile (1.2 - 2.0 eq)
-
Non-nucleophilic base (e.g., K₂CO₃, Et₃N) (1.5 - 2.5 eq)
-
Polar aprotic solvent (e.g., Acetonitrile, DMF)
-
Standard glassware for inert atmosphere reactions
Methodology:
-
Reaction Setup : To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add the chloropropyl substrate and the chosen anhydrous solvent.[18]
-
Reagent Addition : Add the non-nucleophilic base, followed by the amine nucleophile.
-
Reaction Conditions : Heat the mixture to a suitable temperature (e.g., 60-100 °C) and stir vigorously.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[21]
-
Workup : Upon completion, cool the reaction mixture to room temperature. Filter off any inorganic salts. Dilute the filtrate with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).[22]
-
Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography or distillation.[23]
References
- 1. scilearn.sydney.edu.au [scilearn.sydney.edu.au]
- 2. Chemical Reactivity [www2.chemistry.msu.edu]
- 3. Nucleophilic substitution - Wikipedia [en.wikipedia.org]
- 4. gacariyalur.ac.in [gacariyalur.ac.in]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. homework.study.com [homework.study.com]
- 9. preprints.org [preprints.org]
- 10. researchgate.net [researchgate.net]
- 11. Nickel-Catalyzed Amination of Aryl Chlorides with Ammonia and Ammonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Arylamine synthesis by amination (arylation) [organic-chemistry.org]
- 13. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 14. Degradation of 1,2,3-trichloropropane (TCP): hydrolysis, elimination, and reduction by iron and zinc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. nbinno.com [nbinno.com]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. Problem #3The C-Cl bond dissociation energy of | Chegg.com [chegg.com]
- 18. benchchem.com [benchchem.com]
- 19. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. CAS Common Chemistry [commonchemistry.cas.org]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of N-Heterocycles using tert-Butyl(3-chloropropoxy)dimethylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of N-heterocycles is a cornerstone of medicinal chemistry and drug development, as these scaffolds are prevalent in a vast array of pharmaceuticals. This document provides detailed application notes and protocols for the use of tert-Butyl(3-chloropropoxy)dimethylsilane as a versatile bifunctional reagent for the construction of novel N-heterocyclic systems. This reagent enables a two-stage process involving an initial N-alkylation followed by an intramolecular cyclization, providing access to a variety of saturated and partially saturated fused heterocyclic structures. The tert-butyldimethylsilyl (TBDMS) ether serves as a stable protecting group for the primary alcohol, which can be deprotected under specific conditions to facilitate the subsequent ring-forming reaction.
Reaction Scheme and Workflow
The general strategy involves the N-alkylation of a suitable N-heterocyclic precursor with this compound, followed by deprotection of the silyl ether and subsequent intramolecular cyclization to furnish the final fused N-heterocyclic product.
Caption: General experimental workflow for the synthesis of fused N-heterocycles.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of N-Heterocycles
This protocol describes the general method for the N-alkylation of a heterocyclic amine with this compound.
Materials:
-
N-heterocycle (e.g., indole, benzimidazole, pyrrole) (1.0 equiv)
-
This compound (1.2 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 equiv) or Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the N-heterocycle (1.0 equiv) in anhydrous DMF, add NaH (1.5 equiv) portion-wise at 0 °C under an inert atmosphere (e.g., Argon).
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.2 equiv) dropwise to the reaction mixture.
-
The reaction is then stirred at room temperature or heated to 60-80 °C and monitored by Thin-Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of water.
-
The mixture is extracted with EtOAc (3 x 50 mL).
-
The combined organic layers are washed with saturated aqueous NaHCO₃ solution and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired N-alkylated product.
Protocol 2: General Procedure for Deprotection and Intramolecular Cyclization
This protocol outlines the deprotection of the TBDMS ether and subsequent intramolecular cyclization.
Materials:
-
N-alkylated intermediate from Protocol 1 (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.1 equiv) or Hydrofluoric acid-pyridine complex (HF-Pyridine)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Dissolve the N-alkylated intermediate (1.0 equiv) in anhydrous THF and cool the solution to 0 °C in an ice bath.
-
Add the TBAF solution (1.1 equiv) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction with water and extract the product with DCM (3 x 30 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude alcohol intermediate is then subjected to cyclization conditions (e.g., treatment with a strong acid like trifluoroacetic acid for intramolecular electrophilic aromatic substitution, or conversion of the alcohol to a leaving group for intramolecular nucleophilic substitution).
-
The final product is purified by flash column chromatography or recrystallization.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of various fused N-heterocycles using the described protocols.
Table 1: N-Alkylation of Various Heterocycles
| Entry | N-Heterocycle | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Indole | NaH | DMF | 25 | 4 | 85 |
| 2 | Benzimidazole | K₂CO₃ | CH₃CN | 80 | 12 | 78 |
| 3 | Pyrrole | NaH | THF | 25 | 6 | 82 |
| 4 | Carbazole | K₂CO₃ | DMF | 100 | 18 | 75 |
| 5 | Imidazole | NaH | DMF | 25 | 3 | 90 |
Table 2: Deprotection and Cyclization to Fused N-Heterocycles
| Entry | N-Alkylated Intermediate from | Deprotection Reagent | Cyclization Conditions | Product | Yield (%) |
| 1 | Indole | TBAF | TFA, DCM, 0 °C to rt | Tetrahydropyrido[1,2-a]indole | 75 |
| 2 | Benzimidazole | HF-Pyridine | PPh₃, DIAD | Dihydropyrrolo[1,2-a]benzimidazole | 68 |
| 3 | Pyrrole | TBAF | MsCl, Et₃N then heat | Dihydropyrrolizine derivative | 72 |
| 4 | Carbazole | TBAF | TFA, DCM, 0 °C to rt | Tetrahydropyrido[1,2-f]carbazole | 65 |
| 5 | Imidazole | HF-Pyridine | SOCl₂, then heat | Dihydropyrrolo[1,2-a]imidazole | 78 |
Mechanistic Pathway
The proposed mechanism for the N-alkylation and subsequent cyclization involves two key transformations.
Caption: Proposed reaction mechanism for the two-stage synthesis.
Application Notes and Protocols: Protection of Alcohols with tert-Butyl(3-chloropropoxy)dimethylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
In multi-step organic synthesis, the protection of functional groups is a critical strategy to prevent unwanted side reactions. Alcohols, being ubiquitous and reactive functional groups, often require temporary protection. Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of formation, stability under a range of reaction conditions, and facile cleavage under specific conditions.[1][2]
This document provides detailed application notes and a general protocol for the protection of alcohols using the bifunctional reagent, tert-Butyl(3-chloropropoxy)dimethylsilane. This reagent installs a tert-butyldimethylsilyl (TBDMS) ether, a commonly employed protecting group, while also introducing a reactive 3-chloropropyl handle.[3] This chloropropyl chain allows for subsequent functionalization, making the protected alcohol a versatile intermediate for further synthetic transformations.
Reaction Principle
The protection of an alcohol with this compound proceeds via a nucleophilic substitution reaction at the silicon atom. The reaction is typically catalyzed by a weak base, such as imidazole, which activates the silyl chloride and facilitates the deprotonation of the alcohol.[4][5] The general reaction is depicted below:
Figure 1: General reaction for the protection of an alcohol with this compound.
Experimental Protocols
General Protocol for the Protection of a Primary Alcohol
This protocol is a representative procedure for the protection of a primary alcohol. Reaction times and yields may vary depending on the specific substrate.
Materials:
-
Primary alcohol
-
This compound
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon inlet
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the primary alcohol (1.0 eq).
-
Dissolve the alcohol in anhydrous DMF.
-
Add imidazole (2.5 eq) to the solution and stir until it dissolves.
-
Slowly add this compound (1.2 eq) to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure protected alcohol.
General Protocol for the Deprotection of the tert-Butyl(3-chloropropoxy)dimethylsilyl Ether
The cleavage of the silyl ether can be achieved under acidic conditions or, more commonly, using a fluoride ion source.[6][7]
Materials:
-
Protected alcohol
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve the silyl ether in anhydrous THF in a round-bottom flask.
-
Add the 1 M solution of TBAF in THF (1.1 eq) to the reaction mixture at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC.
-
Once the reaction is complete, quench by adding water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the deprotected alcohol.
Data Presentation
The following table summarizes the expected reaction outcomes for the protection of various types of alcohols based on established principles of silyl ether chemistry.
| Entry | Substrate Alcohol | Product | Expected Reaction Time (h) | Expected Yield (%) |
| 1 | Primary Alcohol (e.g., 1-Butanol) | 1-((tert-Butyl(3-chloropropoxy)dimethylsilyl)oxy)butane | 2 - 4 | > 90 |
| 2 | Secondary Alcohol (e.g., 2-Butanol) | 2-((tert-Butyl(3-chloropropoxy)dimethylsilyl)oxy)butane | 4 - 8 | 80 - 90 |
| 3 | Tertiary Alcohol (e.g., tert-Butanol) | tert-Butoxy(tert-butyl(3-chloropropoxy)dimethyl)silane | 12 - 24 | 50 - 70 |
| 4 | Phenol | (tert-Butyl(3-chloropropoxy)dimethylsilyl)oxy)benzene | 1 - 3 | > 95 |
Mandatory Visualizations
Reaction Workflow
Caption: Experimental workflow for the protection and deprotection of alcohols.
Proposed Reaction Mechanism
Caption: Proposed mechanism for the imidazole-catalyzed silylation of an alcohol.
Applications in Drug Development and Research
The use of this compound as a protecting group offers the distinct advantage of introducing a latent electrophilic site. The resulting 3-chloropropyl-functionalized silyl ether can serve as a versatile intermediate in various synthetic strategies, including:
-
Linker Chemistry: The terminal chloride can be displaced by nucleophiles to attach the protected molecule to solid supports, fluorescent tags, or other biomolecules. This is particularly relevant in the synthesis of probes and in combinatorial chemistry.
-
Intramolecular Cyclization: The chloroalkyl chain can participate in intramolecular reactions to form cyclic ethers or other heterocyclic systems, providing a route to complex molecular architectures.
-
Cross-Coupling Reactions: The alkyl chloride can be a substrate for various cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds.
Conclusion
The protection of alcohols with this compound provides a robust and versatile method for shielding hydroxyl groups during synthesis. The introduced functional handle expands the synthetic utility of the protected molecule, making it a valuable tool for researchers in organic synthesis and drug development. The protocols provided herein offer a general framework for the application of this bifunctional reagent.
References
- 1. Silyl ether - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Protection of Alcohols | NROChemistry [nrochemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 7. scispace.com [scispace.com]
Application Notes and Protocols for the Deprotection of tert-Butyl(3-chloropropoxy)dimethylsilane Ethers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the deprotection of alcohols protected as tert-Butyl(3-chloropropoxy)dimethylsilyl (TBDPSCl) ethers. Due to the structural similarity to the widely used tert-butyldiphenylsilyl (TBDPS) ethers, the deprotection conditions for TBDPS ethers are highly relevant and form the basis of the protocols provided herein. The presence of the 3-chloropropoxy group on the silicon atom may influence reaction kinetics and introduce potential side reactions, a factor that will be addressed.
Introduction
The tert-Butyl(3-chloropropoxy)dimethylsilyl ether is a silyl ether protecting group used for hydroxyl functionalities in organic synthesis. Its stability profile is comparable to that of the robust TBDPS group, offering significant resistance to acidic conditions, making it a valuable tool in multi-step syntheses.[1][2] The cleavage of this protecting group is typically achieved under fluoride-mediated or strong acidic conditions. The choice of deprotection method depends on the substrate's sensitivity to acid or base and the presence of other protecting groups.
Deprotection Methods
The most common methods for the deprotection of TBDPS and related silyl ethers involve the use of fluoride ion sources or strong acids.
Fluoride-Mediated Deprotection
The cleavage of the silicon-oxygen bond by fluoride ions is a highly effective and widely used method for the deprotection of silyl ethers.[3][4] The high strength of the silicon-fluoride bond provides the thermodynamic driving force for this reaction. Tetra-n-butylammonium fluoride (TBAF) is the most common fluoride source for this purpose.[5]
General Reaction Scheme:
R-O-Si(CH₃)₂(CH₂CH₂CH₂Cl)t-Bu + F⁻ → R-OH + [F-Si(CH₃)₂(CH₂CH₂CH₂Cl)t-Bu]
Acid-Catalyzed Deprotection
TBDPS ethers are known for their high stability under acidic conditions, being approximately 100 times more stable than tert-butyldimethylsilyl (TBDMS) ethers.[1][6] However, they can be cleaved under harsher acidic conditions.[7] A notable mild acidic deprotection method involves the use of a catalytic amount of acetyl chloride in dry methanol, which generates anhydrous HCl in situ.[8][9][10]
General Reaction Scheme:
R-O-Si(CH₃)₂(CH₂CH₂CH₂Cl)t-Bu + H⁺/H₂O → R-OH + HO-Si(CH₃)₂(CH₂CH₂CH₂Cl)t-Bu
Data Presentation: Deprotection Conditions and Yields
The following table summarizes various deprotection conditions for TBDPS ethers, which are expected to be applicable to tert-Butyl(3-chloropropoxy)dimethylsilane ethers. It is crucial to note that the presence of the 3-chloropropoxy group may affect reaction times and yields, and preliminary small-scale experiments are highly recommended.
| Deprotection Reagent | Substrate Type | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| TBAF (1.1 eq) | Secondary Alcohol | THF | 0 to RT | 45 min | ~95% (typical) | [3] |
| TBAF (1.0 M in THF) | Primary Alcohol | THF | RT | 12 h | High | [5] |
| Acetyl Chloride (cat.) | Various Alcohols | Dry MeOH | 0 to RT | 30 min - 4 h | 85-95% | [10] |
| HF-Pyridine | Primary Alcohol | THF/Pyridine | 0 | 8 h | High | [6] |
| 80% Acetic Acid | - | Acetic Acid/H₂O | RT | Stable | - | [2] |
| 50% Trifluoroacetic Acid | - | TFA/H₂O | RT | Stable | - | [2] |
Experimental Protocols
Protocol 1: Fluoride-Mediated Deprotection using TBAF
This protocol describes a general procedure for the deprotection of a tert-Butyl(3-chloropropoxy)dimethylsilyl ether using a commercially available solution of TBAF in THF.
Materials:
-
tert-Butyl(3-chloropropoxy)dimethylsilyl protected alcohol
-
Tetra-n-butylammonium fluoride (TBAF), 1.0 M solution in THF
-
Anhydrous tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
Dissolve the tert-Butyl(3-chloropropoxy)dimethylsilyl protected alcohol (1.0 equiv) in anhydrous THF (0.1-0.2 M).
-
To the stirred solution at room temperature, add TBAF (1.1-1.5 equiv) dropwise.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from 30 minutes to several hours depending on the substrate.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of THF).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caution: The basicity of TBAF may promote elimination of HCl from the 3-chloropropoxy group, leading to an allyl-substituted siloxane byproduct. If the substrate is base-sensitive, buffering the TBAF solution with acetic acid is recommended.[3]
Protocol 2: Acid-Catalyzed Deprotection using Acetyl Chloride in Methanol
This protocol provides a mild method for the deprotection of tert-Butyl(3-chloropropoxy)dimethylsilyl ethers using catalytic acetyl chloride in dry methanol.
Materials:
-
tert-Butyl(3-chloropropoxy)dimethylsilyl protected alcohol
-
Anhydrous methanol (MeOH)
-
Acetyl chloride
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
Dissolve the tert-Butyl(3-chloropropoxy)dimethylsilyl protected alcohol (1.0 equiv) in anhydrous methanol (0.1-0.2 M) and cool the solution to 0 °C in an ice bath.
-
To the stirred solution, add a catalytic amount of acetyl chloride (0.1-0.2 equiv) dropwise.
-
Allow the reaction to warm to room temperature and monitor its progress by TLC.
-
Upon completion, neutralize the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of MeOH).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Deprotection Workflow
The following diagram illustrates the decision-making process for selecting a deprotection method for a tert-Butyl(3-chloropropoxy)dimethylsilyl ether.
Caption: Decision workflow for selecting a deprotection method.
Signaling Pathway of Fluoride-Mediated Deprotection
The following diagram illustrates the mechanism of fluoride-mediated deprotection of a silyl ether.
Caption: Mechanism of fluoride-mediated silyl ether deprotection.
References
- 1. Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 4. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. Silyl ether - Wikipedia [en.wikipedia.org]
- 7. A mild and efficient method for the selective deprotection of silyl ethers using KF in the presence of tetraethylene glycol - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Benzoyldiisopropylchlorosilane: a visible light photocleavable alcohol protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. The Application of Fluorine-Containing Reagents in Structural Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of tert-Butyl(3-chloropropoxy)dimethylsilane in PROTAC Linker Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology and the Role of Linkers
Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules engineered to harness the cell's native protein degradation machinery, the ubiquitin-proteasome system (UPS), for the selective elimination of target proteins of interest (POIs).[1][] A PROTAC molecule is comprised of three essential components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands.[1][][3] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1][3] This powerful technology provides a pathway to target proteins that have been traditionally considered "undruggable."
The linker component is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase).[3] The length, rigidity, and chemical composition of the linker are crucial for optimal biological activity.[4] tert-Butyl(3-chloropropoxy)dimethylsilane is a valuable bifunctional building block for the synthesis of PROTAC linkers. The tert-butyldimethylsilyl (TBS) ether serves as a protected hydroxyl group, which can be deprotected at a later synthetic stage to reveal a reactive handle for conjugation. The chloroalkyl group provides a site for nucleophilic substitution, allowing for the initial coupling to either the POI ligand or the E3 ligase ligand.
Synthetic Workflow for PROTAC Synthesis using this compound
The synthesis of a PROTAC using this compound typically follows a modular, multi-step process. The general workflow involves the sequential attachment of the linker to the E3 ligase ligand and the target protein ligand. The order of these steps can be adapted based on the specific chemistry of the ligands involved.
Caption: General workflow for PROTAC synthesis.
Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis of a PROTAC using this compound. These are generalized procedures and may require optimization based on the specific ligands being used.
Part 1: Synthesis of the Linker-E3 Ligase Ligand Conjugate
This protocol details the coupling of this compound to an amine-functionalized E3 ligase ligand.
Materials:
-
This compound
-
Amine-functionalized E3 Ligase Ligand (e.g., 4-aminobenzyl pomalidomide)
-
Sodium iodide (NaI)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.2 eq) in anhydrous DMF, add sodium iodide (1.5 eq).
-
Stir the mixture at 60 °C for 1 hour to facilitate the in situ formation of the more reactive iodo-linker.[1] This is a Finkelstein reaction which can improve the reaction rate.[5]
-
Cool the reaction mixture to room temperature.
-
Add the amine-functionalized E3 ligase ligand (1.0 eq) and DIPEA (3.0 eq) to the reaction mixture.[1]
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the Linker-E3 Ligase Ligand Conjugate.
Quantitative Data Summary (Representative):
| Reactant/Product | Molecular Weight ( g/mol ) | Equivalents | Amount (mg) | Yield (%) | Purity (LC-MS) |
| This compound | 224.82 | 1.2 | 54 | - | >95% |
| Amine-functionalized E3 Ligase Ligand | ~400 | 1.0 | 80 | - | >98% |
| Linker-E3 Ligase Conjugate | ~589 | - | - | 60-80 | >95% |
Part 2: Synthesis of the Final PROTAC Molecule
This protocol describes the deprotection of the TBS ether and subsequent coupling with a target protein ligand possessing a carboxylic acid functionality.
Materials:
-
Linker-E3 Ligase Ligand Conjugate (from Part 1)
-
Tetrabutylammonium fluoride (TBAF)
-
Anhydrous Tetrahydrofuran (THF)
-
Target Protein Ligand with a carboxylic acid group
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Deprotection of the TBS Ether:
-
Dissolve the Linker-E3 Ligase Ligand Conjugate (1.0 eq) in anhydrous THF.
-
Add TBAF (1.1 eq, 1M solution in THF) dropwise at 0 °C.
-
Stir the reaction at room temperature for 1-2 hours until the deprotection is complete (monitored by LC-MS).
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting alcohol is often used in the next step without further purification.
-
-
Coupling to the Target Protein Ligand:
-
Dissolve the deprotected linker-E3 ligase conjugate (1.0 eq) and the target protein ligand (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the reaction mixture.[1]
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the crude PROTAC by preparative HPLC to obtain the final product.
-
Quantitative Data Summary (Representative):
| Reactant/Product | Molecular Weight ( g/mol ) | Equivalents | Amount (mg) | Yield (%) | Purity (HPLC) |
| Linker-E3 Ligase Conjugate | ~589 | 1.0 | 118 | - | >95% |
| Target Protein Ligand (acid) | ~450 | 1.1 | 99 | - | >98% |
| Final PROTAC | ~922 | - | - | 40-60 | >98% |
PROTAC-Mediated Protein Degradation Pathway
The synthesized PROTAC molecule functions by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity, orchestrated by the PROTAC, facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[3][6]
Caption: PROTAC-mediated protein degradation.
Disclaimer
The information provided in this document is intended for Research Use Only (RUO) and is not for diagnostic or therapeutic procedures. The provided protocols are general guidelines and may require optimization for specific experimental setups.
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Functionalization of Biomolecules with tert-Butyl(3-chloropropoxy)dimethylsilane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical guidance for the functionalization of biomolecules using tert-Butyl(3-chloropropoxy)dimethylsilane. This bifunctional reagent serves as a valuable tool for introducing a protected hydroxyl group onto various biomolecules, including peptides, proteins, and other amine- or thiol-containing molecules. The tert-butyldimethylsilyl (TBDMS) protecting group offers stability under a range of reaction conditions and can be selectively removed under mild conditions, enabling subsequent modifications. This reagent is particularly relevant in the field of drug development, where it can be used as a linker component in the synthesis of complex molecules such as Proteolysis Targeting Chimeras (PROTACs).
Core Applications
-
Introduction of a Protected Hydroxyl Linker: The primary application of this compound is to introduce a three-carbon spacer arm terminating in a TBDMS-protected hydroxyl group. This functionality can be introduced at various sites on a biomolecule, including:
-
N-terminus of peptides and proteins
-
Side chains of amino acids such as lysine (amines) and cysteine (thiols)
-
Other nucleophilic sites within the biomolecule
-
-
Synthesis of Heterobifunctional Molecules: The protected hydroxyl group can be deprotected to reveal a reactive hydroxyl group, which can then be used for further conjugation to other molecules of interest, such as fluorophores, biotin, or small molecule drugs. This makes it a useful reagent in the construction of antibody-drug conjugates (ADCs) and PROTACs.
Data Presentation: Reaction Parameters
The following table summarizes typical reaction conditions for the functionalization of biomolecules with this compound and subsequent deprotection of the TBDMS group. Please note that these are general guidelines, and optimization may be required for specific substrates.
| Parameter | Functionalization (Alkylation) | Deprotection (Desilylation) |
| Target Functional Group | Primary amines (e.g., N-terminus, Lysine side chain), Thiols (e.g., Cysteine side chain) | TBDMS-protected hydroxyl group |
| Reagents | This compound, Base (e.g., DIEA, Et3N) | Fluoride source (e.g., TBAF), or Acidic conditions (e.g., TFA, AcCl in MeOH, CuCl2·2H2O)[1][2][3] |
| Solvent | Aprotic polar solvents (e.g., DMF, NMP, DCM) | Organic solvents (e.g., THF, Acetone/H2O, Methanol)[1][2] |
| Stoichiometry | Reagent: 2-10 equivalents; Base: 4-20 equivalents | Varies depending on the chosen method (catalytic to excess) |
| Temperature | Room temperature to 50 °C | 0 °C to room temperature |
| Reaction Time | 12-48 hours | 30 minutes to 30 hours, depending on the method[1] |
| Typical Yields | 60-95% (highly substrate-dependent) | 80-99% |
Experimental Protocols
Protocol 1: Functionalization of a Peptide on Solid Support
This protocol describes the alkylation of a primary amine (e.g., the N-terminus or a lysine side chain) of a peptide synthesized on a solid support.
Materials:
-
Peptide-resin with a free primary amine
-
This compound
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.
-
Reagent Preparation: In a separate vial, prepare the alkylation solution by dissolving this compound (5 equivalents relative to the resin loading) and DIEA (10 equivalents) in DMF.
-
Alkylation Reaction: Drain the DMF from the swollen resin. Add the alkylation solution to the resin.
-
Incubation: Agitate the reaction vessel at room temperature for 24-48 hours. The reaction can be gently heated to 40-50 °C to improve efficiency, but this should be optimized to avoid side reactions.
-
Monitoring the Reaction: Take a small sample of the resin, wash it thoroughly with DMF and DCM, and perform a Kaiser test. A negative Kaiser test (yellow beads) indicates the complete consumption of the primary amine.
-
Washing: Once the reaction is complete, drain the reaction solution and wash the resin thoroughly with DMF (5 times) and DCM (5 times) to remove excess reagents.
-
Drying: Dry the functionalized peptide-resin under vacuum.
Protocol 2: Deprotection of the TBDMS Group on the Modified Peptide
This protocol describes the removal of the tert-butyldimethylsilyl (TBDMS) protecting group to reveal the free hydroxyl group.
Materials:
-
TBDMS-functionalized peptide-resin
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Tetrahydrofuran (THF)
-
DMF
-
DCM
Procedure:
-
Resin Swelling: Swell the TBDMS-functionalized peptide-resin in THF for 30 minutes.
-
Deprotection Reaction: Drain the THF. Add the 1 M TBAF in THF solution to the resin.
-
Incubation: Agitate the reaction vessel at room temperature for 1-2 hours.
-
Washing: Drain the TBAF solution and wash the resin thoroughly with THF (3 times), DMF (3 times), and DCM (3 times).
-
Drying: Dry the deprotected peptide-resin under vacuum. The resin is now ready for subsequent functionalization at the newly exposed hydroxyl group or for cleavage from the solid support.
Visualizations
Caption: Experimental workflow for biomolecule functionalization.
Caption: Role as a linker in PROTAC synthesis.
References
Application Notes and Protocols for Coupling Reactions with tert-Butyl(3-chloropropoxy)dimethylsilane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing tert-Butyl(3-chloropropoxy)dimethylsilane as a versatile alkylating agent in various coupling reactions. This reagent is particularly useful for introducing a protected 3-hydroxypropyl functional group to a range of nucleophiles, including alcohols (phenols), amines, and thiols. The tert-butyldimethylsilyl (TBDMS) protecting group offers robust stability under various reaction conditions and can be selectively removed under mild conditions, making it a valuable tool in multistep organic synthesis.
Core Applications and Reaction Principles
This compound is an effective electrophile in SN2 reactions. The primary chloride is a good leaving group, readily displaced by a variety of nucleophiles. The bulky TBDMS ether on the other end of the propyl chain is stable to many basic and nucleophilic conditions used in these coupling reactions.
The general scheme for these coupling reactions is as follows:
Caption: General workflow for coupling reactions.
O-Alkylation of Phenols (Williamson Ether Synthesis)
The reaction of phenols with this compound follows the principles of the Williamson ether synthesis to form aryl propyl ethers. The phenolic proton is first removed by a suitable base to generate a more nucleophilic phenoxide, which then displaces the chloride from the alkylating agent.
General Protocol for O-Alkylation:
-
Deprotonation: To a solution of the phenol (1.0 eq.) in a suitable aprotic solvent (e.g., DMF, acetonitrile), add a base (1.1-1.5 eq.). Common bases for this transformation include potassium carbonate (K₂CO₃), sodium hydride (NaH), or cesium carbonate (Cs₂CO₃). The mixture is typically stirred at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.
-
Alkylation: Add this compound (1.1-1.2 eq.) to the reaction mixture. The reaction is then heated, typically to 60-80 °C, and monitored by TLC or LC-MS.
-
Work-up: Upon completion, the reaction is cooled to room temperature and quenched with water. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under
Application Notes and Protocols for Surface Modification Using tert-Butyl(3-chloropropoxy)dimethylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl(3-chloropropoxy)dimethylsilane is a bifunctional organosilane that can be used to modify hydroxylated surfaces, such as glass, silicon dioxide, and other metal oxides. Its dimethylsilane group can form a covalent bond with the surface, creating a self-assembled monolayer (SAM). The terminal chloropropyl group provides a reactive site for the subsequent covalent attachment of a wide range of molecules, including biomolecules (proteins, DNA), drug molecules, and polymers. This makes it a valuable tool in drug development, diagnostics, and biomaterial engineering for applications such as creating biocompatible coatings, immobilizing capture probes, and developing controlled-release surfaces.
Key Applications
-
Biomolecule Immobilization: The chloropropyl group can be used to covalently attach proteins, peptides, or nucleic acids to a surface for applications in biosensors, microarrays, and cell culture engineering.
-
Drug Delivery: Surfaces can be functionalized with drug molecules for localized and controlled release.
-
Surface Energy Tuning: The silane monolayer alters the hydrophobicity of the substrate, which can be used to control protein adsorption and cell adhesion.
-
Creation of Reactive Surfaces: The chloro- group serves as a versatile chemical handle for a variety of nucleophilic substitution reactions, allowing for multi-step surface functionalization.
Experimental Protocols
The following are generalized protocols for the surface modification of silicon or glass substrates using a solution-phase deposition method. These should be optimized for specific substrates and applications.
Substrate Preparation (Cleaning)
Proper cleaning of the substrate is critical to ensure a uniform and stable silane layer. The goal is to remove organic contaminants and to generate a high density of surface hydroxyl (-OH) groups.
Protocol 3.1.1: Piranha Solution Cleaning (for Silicon and Glass)
-
Caution: Piranha solution is extremely corrosive and explosive. Handle with extreme care in a fume hood and with appropriate personal protective equipment (PPE).
-
Immerse the substrates in a freshly prepared Piranha solution (typically a 3:1 to 7:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)).
-
Heat the solution to 80-120 °C for 30-60 minutes.
-
Carefully remove the substrates and rinse extensively with deionized (DI) water.
-
Dry the substrates under a stream of inert gas (e.g., nitrogen or argon) and use immediately.
Protocol 3.1.2: Plasma Cleaning
-
Place the substrates in a plasma cleaner.
-
Expose the substrates to an oxygen or air plasma for 5-10 minutes. This process removes organic residues and hydroxylates the surface.
-
Use the substrates immediately after treatment.
Silanization Procedure
This procedure describes the formation of a self-assembled monolayer of the silane on the cleaned substrate.
Protocol 3.2.1: Solution-Phase Deposition
-
Prepare a 1-5% (v/v) solution of this compound in an anhydrous organic solvent (e.g., toluene, hexane). The presence of a small amount of water can aid in the hydrolysis of the silane, but excess water will lead to polymerization in solution.
-
Immerse the cleaned and dried substrates in the silane solution.
-
Allow the reaction to proceed for 1-4 hours at room temperature under an inert atmosphere to prevent unwanted polymerization.
-
Remove the substrates from the solution and rinse thoroughly with the anhydrous solvent to remove any non-covalently bound silane.
-
Rinse with a polar solvent like ethanol or isopropanol.
-
Cure the substrates in an oven at 110-120 °C for 30-60 minutes to promote the formation of covalent bonds with the surface and cross-linking between adjacent silane molecules.
-
Sonicate the substrates in the anhydrous solvent for 5-10 minutes to remove any remaining physisorbed silane.
-
Dry the functionalized substrates under a stream of inert gas.
Characterization of Modified Surfaces
The quality and properties of the silanized surface can be assessed using various analytical techniques. The following table summarizes expected outcomes based on data from similar organosilanes.
| Parameter | Technique | Unmodified Surface (Typical Values) | Expected Outcome after Modification |
| Wettability | Contact Angle Goniometry | < 20° (for cleaned glass/silicon) | 60° - 80° |
| Layer Thickness | Ellipsometry | 0 nm | 1 - 2 nm |
| Chemical Composition | X-ray Photoelectron Spectroscopy (XPS) | Si, O | Si, O, C, Cl |
| Surface Roughness | Atomic Force Microscopy (AFM) | < 0.5 nm (RMS) | < 1 nm (RMS) |
Subsequent Functionalization
The chloropropyl-terminated surface can be further modified through nucleophilic substitution reactions. A common application is the introduction of an amine group for bioconjugation.
Protocol 5.1: Amination of the Chloropropyl Surface
-
Immerse the chloropropyl-functionalized substrate in a solution of a primary amine (e.g., ethylenediamine) in an appropriate solvent.
-
Heat the reaction to 60-80 °C for 2-6 hours.
-
Rinse the substrate thoroughly with the solvent and then with DI water.
-
Dry the amine-functionalized substrate under a stream of inert gas.
Visualizations
Logical Relationships and Workflows
Caption: Experimental workflow for surface modification.
Caption: Simplified surface silanization reaction.
Application of tert-Butyl(3-chloropropoxy)dimethylsilane in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-Butyl(3-chloropropoxy)dimethylsilane is a bifunctional reagent of significant utility in medicinal chemistry, primarily serving as a versatile precursor for the construction of linkers in complex drug molecules. Its structure incorporates a tert-butyldimethylsilyl (TBDMS) ether, a robust and widely used protecting group for alcohols, and a reactive 3-chloropropyl chain. This combination allows for a two-stage synthetic strategy: initial attachment of the linker via the chloro group, followed by deprotection of the silyl ether to reveal a hydroxyl group for further functionalization.
This reagent has found a particular niche in the rapidly advancing field of Targeted Protein Degradation (TPD), especially in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC is crucial for establishing the appropriate spatial orientation between the target protein and the E3 ligase to form a productive ternary complex. This compound provides a convenient three-carbon alkyl chain that can be readily incorporated into PROTAC linker architectures.
Core Applications in Medicinal Chemistry
The primary application of this compound in medicinal chemistry is as a linker precursor . The key features that make it valuable are:
-
Bifunctionality: The presence of a reactive alkyl chloride and a protected alcohol allows for sequential and controlled synthetic transformations.
-
TBDMS Protecting Group: The tert-butyldimethylsilyl ether is stable to a wide range of reaction conditions, yet can be selectively removed under mild conditions, typically using a fluoride source or acidic treatment. This orthogonality is critical in multi-step syntheses of complex molecules.
-
Linker Length: The three-carbon chain provides a defined spatial separation between two molecular entities, a critical parameter in the design of molecules like PROTACs where the distance between the two binding ligands is a key determinant of activity.
Experimental Protocols
The following protocols provide detailed methodologies for the key transformations involving this compound.
Protocol 1: Alkylation of a Phenolic Nucleophile
This protocol describes the O-alkylation of a phenol, a common step in the synthesis of various biologically active molecules, including linkers for PROTACs. The example uses 4-hydroxy-7-methoxycoumarin as the nucleophile.
Reaction Scheme:
Materials:
-
4-hydroxy-7-methoxycoumarin
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-hydroxy-7-methoxycoumarin (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes to form the phenoxide.
-
Add this compound (1.2 eq) to the reaction mixture.
-
Heat the reaction to 60-70 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of hexane/ethyl acetate) to afford the desired O-alkylated product.
Quantitative Data (Representative):
| Parameter | Value |
| Yield | 75-90% |
| Purity (by HPLC) | >95% |
Protocol 2: Deprotection of the TBDMS Ether
This protocol outlines the removal of the tert-butyldimethylsilyl protecting group to reveal the primary alcohol, which can then be used for subsequent coupling reactions.
Reaction Scheme:
Materials:
-
TBDMS-protected intermediate from Protocol 1
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in Tetrahydrofuran (THF)
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the TBDMS-protected intermediate (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the 1.0 M solution of TBAF in THF (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring the progress by TLC or LC-MS.
-
Once the reaction is complete, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the mixture with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of dichloromethane/methanol) to yield the deprotected alcohol.
Quantitative Data (Representative):
| Parameter | Value |
| Yield | 85-98% |
| Purity (by HPLC) | >98% |
Mandatory Visualizations
Signaling Pathway: PROTAC-Mediated Protein Degradation
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow: Synthesis of a Linker-Functionalized Molecule
Caption: General workflow for linker attachment and functionalization.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its application simplifies the synthesis of complex molecules, particularly in the construction of linkers for PROTACs and other targeted therapies. The protocols and data presented herein provide a foundation for researchers to effectively utilize this reagent in their drug discovery and development efforts. The ability to perform sequential alkylation and deprotection reactions in a controlled manner makes it an important tool in the synthesis of novel therapeutics.
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for tert-Butyl(3-chloropropoxy)dimethylsilane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of tert-Butyl(3-chloropropoxy)dimethylsilane. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during the silylation of 3-chloro-1-propanol with tert-butyldimethylsilyl chloride (TBDMS-Cl).
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis involves the protection of the primary alcohol group of 3-chloro-1-propanol using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base, typically imidazole, in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF) or dichloromethane (DCM).
Q2: What are the most common reagents and solvents used for this reaction?
A2: The standard reagents include 3-chloro-1-propanol as the substrate, tert-butyldimethylsilyl chloride as the silylating agent, and imidazole as the base and catalyst. Anhydrous DMF is a common solvent due to its ability to dissolve the polar starting material and reagents. Anhydrous DCM can also be used, particularly if the starting material shows sufficient solubility.
Q3: Why is it crucial to use anhydrous conditions for this reaction?
A3: tert-Butyldimethylsilyl chloride is highly sensitive to moisture. Any water present in the reaction mixture will react with TBDMS-Cl to form tert-butyldimethylsilanol, which can further react to form the undesired byproduct 1,1,3,3-tetramethyl-1,3-di-tert-butyldisiloxane. This side reaction consumes the silylating agent, leading to lower yields of the desired product. Therefore, using anhydrous solvents and reagents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is critical.
Q4: Can other bases be used instead of imidazole?
A4: Yes, other bases like triethylamine (Et3N) or pyridine can be used to scavenge the HCl generated during the reaction. However, imidazole is often preferred as it also acts as a catalyst by forming a highly reactive silylating intermediate, N-(tert-butyldimethylsilyl)imidazole. For sterically hindered alcohols, stronger, non-nucleophilic bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) might be beneficial.
Q5: What are the typical reaction times and temperatures?
A5: The reaction is often carried out at room temperature and is typically complete within 2 to 12 hours. Monitoring the reaction progress by thin-layer chromatography (TLC) is recommended to determine the optimal reaction time. Gentle heating (e.g., to 40-50 °C) can be employed to accelerate the reaction if it is proceeding slowly, but this may also increase the likelihood of side reactions.
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive TBDMS-Cl due to hydrolysis. 2. Presence of water in the reaction. 3. Insufficient amount of base or silylating agent. | 1. Use a fresh bottle of TBDMS-Cl or purify the existing stock. 2. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents. 3. Increase the equivalents of TBDMS-Cl (e.g., to 1.2-1.5 eq.) and imidazole (e.g., to 2.5 eq.). |
| Presence of a Significant Amount of Unreacted 3-chloro-1-propanol | 1. Incomplete reaction. 2. Insufficient reaction time or temperature. | 1. Monitor the reaction by TLC until the starting material is consumed. 2. Increase the reaction time or consider gentle heating (e.g., 40-50 °C). |
| Formation of a White Precipitate (Imidazole Hydrochloride) | This is a normal byproduct of the reaction. | The precipitate will be removed during the aqueous workup. |
| Formation of an Unknown Byproduct (check by GC-MS or NMR) | 1. Formation of 1,1,3,3-tetramethyl-1,3-di-tert-butyldisiloxane from hydrolysis of TBDMS-Cl. 2. Potential intermolecular reaction between the product and unreacted starting material under harsh conditions. | 1. Rigorously exclude moisture from the reaction. 2. Avoid excessive heating and prolonged reaction times. Purify the product promptly after workup. |
| Difficult Purification | The product and non-polar byproducts may have similar polarities. | Optimize the reaction to minimize byproduct formation. Consider using a different solvent system for column chromatography or explore other purification techniques like vacuum distillation. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a similar procedure for a bromo-analog and general silylation methods.
Materials:
-
3-chloro-1-propanol
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 3-chloro-1-propanol (1.0 eq.) in anhydrous DMF, add imidazole (2.2 eq.).
-
Stir the solution at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Add TBDMS-Cl (1.1 eq.) portion-wise to the solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous mixture with diethyl ether (3 x volume of DMF).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the mono-silylated primary alcohol.
Data Presentation
Table 1: Optimization of Reaction Conditions
| Entry | TBDMS-Cl (eq.) | Imidazole (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1.1 | 2.2 | DMF | 25 | 4 | 85 |
| 2 | 1.1 | 2.2 | DCM | 25 | 12 | 78 |
| 3 | 1.5 | 3.0 | DMF | 25 | 2 | 92 |
| 4 | 1.1 | 2.2 | DMF | 50 | 1 | 88 |
| 5 | 1.0 | 2.0 | DMF | 25 | 12 | 75 |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results may vary.
Mandatory Visualization
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in the synthesis reaction.
Technical Support Center: Purification of Products from tert-Butyl(3-chloropropoxy)dimethylsilane Reactions
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with reactions involving tert-Butyl(3-chloropropoxy)dimethylsilane.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving this compound?
A1: The most common reaction is the nucleophilic substitution at the primary alkyl chloride. The tert-butyldimethylsilyl (TBDMS) ether acts as a protecting group for the hydroxyl functionality. Typical nucleophiles include alcohols, phenols, amines, and thiols, leading to the formation of a new ether, amine, or thioether bond, respectively. The TBDMS group is generally stable under these conditions but can be sensitive to strong acids or fluoride sources.
Q2: I see multiple spots on my Thin Layer Chromatography (TLC) plate after my reaction workup. What could they be?
A2: Multiple spots can indicate a variety of species in your crude product mixture. Common possibilities include:
-
Starting Material: Unreacted this compound or the nucleophile.
-
Desired Product: The TBDMS-protected product.
-
Deprotected Product: The TBDMS ether may have been partially or fully cleaved during the reaction or aqueous workup, especially if acidic conditions were present, resulting in the free alcohol.[1][2]
-
Byproducts: Side products from elimination reactions or the formation of siloxanes (from silyl ether hydrolysis and subsequent condensation).
Q3: My desired product appears to be decomposing during silica gel column chromatography. Why is this happening and what can I do?
A3: Standard silica gel is slightly acidic and can catalyze the hydrolysis of acid-sensitive protecting groups like TBDMS ethers.[3][4] If you observe streaking on the TLC plate or isolate the deprotected alcohol after the column, this is the likely cause. To prevent this, you can deactivate the silica gel by preparing a slurry with your eluent system containing a small amount of a volatile base, such as 1-3% triethylamine.[5] Alternatively, using a different stationary phase like neutral alumina may be an option.
Q4: How can I efficiently remove unreacted polar starting materials, like an amine or alcohol nucleophile?
A4: An aqueous workup is typically effective. For a basic nucleophile like an amine, washing the organic layer with a dilute acidic solution (e.g., 1M HCl or saturated ammonium chloride) will protonate the amine, making it water-soluble and easily removable in the aqueous phase.[2] For an acidic nucleophile like a phenol, washing with a dilute basic solution (e.g., 1M NaOH or saturated sodium bicarbonate) will deprotonate it, partitioning it into the aqueous layer. Always follow with a brine wash to remove residual water from the organic layer.
Q5: What is the best way to remove byproducts from the deprotection of the TBDMS group, such as tetrabutylammonium (TBAF) salts?
A5: Tetrabutylammonium salts resulting from TBAF-mediated deprotection can be challenging to remove due to their solubility in organic solvents.[6] Strategies include:
-
Aqueous Extraction: Repeated washing with water can remove a significant portion of the salts.
-
Filtration through a Silica Plug: Passing the crude product through a short plug of silica gel can retain the polar salts while eluting the less polar desired product.
-
Ion-Exchange Resin: For polar products where aqueous extraction is not feasible, stirring the reaction mixture with an acidic ion-exchange resin (e.g., DOWEX 50WX8) can capture the tetrabutylammonium cations.[6]
Troubleshooting Guide
This guide addresses common problems encountered during the purification of products derived from this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Purified Product | Incomplete Reaction: Starting material is still present. | Optimize reaction conditions (time, temperature, equivalents of reagents). |
| Product Decomposition: Product is unstable on silica gel. | Use deactivated silica gel (pre-treated with triethylamine) or an alternative stationary phase like neutral alumina.[5] | |
| Product Loss During Workup: Product has some water solubility or forms an emulsion. | Avoid vigorous shaking during extraction. Perform multiple extractions with smaller volumes of organic solvent. Use a brine wash to break emulsions and dry the organic layer. | |
| Multiple Spots on TLC Post-Column | Co-elution of Impurities: The chosen solvent system does not provide adequate separation. | Optimize the eluent system using different solvent ratios or different solvents entirely. Consider using a gradient elution. |
| On-Column Decomposition: The product is degrading as it passes through the column. | This is common for silyl ethers on acidic silica.[3] Use deactivated silica gel as described above. Run the column more quickly ("flash chromatography") to minimize contact time. | |
| Streaking on TLC Plate | Compound is Acidic or Basic: The analyte interacts too strongly with the silica plate. | Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the TLC mobile phase. |
| Sample Overload: Too much material was spotted on the TLC plate. | Dilute the sample before spotting it onto the plate. | |
| Difficulty Removing Silyl Byproducts | Formation of Siloxanes: Hydrolysis of the silyl ether can lead to the formation of non-polar tert-butyldimethylsilanol and related siloxanes. | These byproducts are often non-polar and can sometimes be removed by distillation if the product is less volatile. Careful column chromatography is usually effective. |
| Excess Silylating Agent (if applicable): In reactions where a silyl group is introduced, excess reagent can be difficult to remove. | Quench the reaction with water or methanol. Perform an aqueous workup. Excess silyl chlorides or triflates are hydrolyzed to silanols/siloxanes which can then be removed via chromatography.[2] |
Experimental Protocols
Protocol 1: General Aqueous Workup for Neutral Products
-
Once the reaction is complete as monitored by TLC, transfer the reaction mixture to a separatory funnel.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane).
-
Wash the organic layer sequentially with:
-
Water (to remove water-soluble reagents and salts).
-
Saturated aqueous sodium bicarbonate (to neutralize any residual acid).
-
Brine (saturated aqueous NaCl) (to remove the bulk of the dissolved water in the organic layer).[6]
-
-
Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Protocol 2: Flash Column Chromatography with Deactivated Silica
-
Prepare the Deactivated Silica: In a fume hood, prepare the eluent you plan to use for the column (e.g., 10% ethyl acetate in hexanes). Add 1-2% triethylamine by volume to this solvent.[5]
-
In a beaker, add the required amount of silica gel and pour in the triethylamine-containing solvent to create a slurry.[7]
-
Pack the Column: Secure a glass chromatography column vertically. Add a small plug of cotton or glass wool to the bottom.[7] Pour a layer of sand over the plug.
-
Pour the silica slurry into the column. Open the stopcock to allow the solvent to drain, and gently tap the column to ensure even packing and remove air bubbles.[8]
-
Once the silica has settled, add a final layer of sand to the top to protect the surface.[7]
-
Load the Sample: Dissolve your crude product in a minimal amount of a non-polar solvent (like dichloromethane or the column eluent). Use a pipette to carefully apply the sample to the top of the silica bed.
-
Elute the Column: Carefully add the eluent to the top of the column and begin collecting fractions. Apply positive pressure (flash chromatography) for faster elution.
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
Table 1: Relative Stability of Common Silyl Ethers
This table provides a qualitative comparison of the stability of various silyl ethers to hydrolysis under acidic and basic conditions. This is crucial for selecting purification strategies and understanding potential side reactions. TBDMS is significantly more stable than TMS, but less stable than the bulkier TIPS group.
| Silyl Ether | Abbreviation | Relative Stability to Acid[2][9] | Relative Stability to Base[2] |
| Trimethylsilyl | TMS | 1 | 1 |
| Triethylsilyl | TES | 64 | 10 - 100 |
| tert-Butyldimethylsilyl | TBDMS / TBS | 20,000 | ~20,000 |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |
Relative rates are approximate and can vary based on the substrate and specific reaction conditions.
Visualizations
Purification Workflow Diagram
Caption: General workflow for the purification of products from organic synthesis.
Troubleshooting Logic for Impure Product
References
- 1. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 2. Silyl ether - Wikipedia [en.wikipedia.org]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. Purification [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. web.uvic.ca [web.uvic.ca]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
Technical Support Center: Silyl Ether Deprotection
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges associated with silyl ether deprotection. This resource provides troubleshooting guidance and answers to frequently asked questions to help you minimize byproduct formation and achieve clean, efficient reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during silyl ether deprotection?
A1: The primary byproducts depend on the deprotection method used.
-
Fluoride-based reagents (e.g., TBAF, HF-Pyridine): The main silicon-containing byproducts are the corresponding silyl fluoride (R₃SiF) and, following an aqueous workup, silanols (R₃SiOH).[1] Silanols are prone to dimerization, which forms siloxanes (R₃Si-O-SiR₃).[1] When using Tetrabutylammonium fluoride (TBAF), tetrabutylammonium salts will also be present as byproducts.[1]
-
Acid-catalyzed deprotection: In protic solvents like methanol, silyl ethers can be transformed into other silyl species, such as volatile methoxysilanes (e.g., trimethylmethoxysilane).[1] Upon aqueous workup, these silicon-containing byproducts will hydrolyze to form silanols and subsequently siloxanes.[1]
-
Base-catalyzed deprotection: Similar to acid-catalyzed methods, base-catalyzed hydrolysis ultimately yields silanols and siloxanes as the primary silicon-containing byproducts.
Q2: My starting material or product is sensitive to basic conditions. How can I avoid decomposition when using TBAF?
A2: The basicity of TBAF can lead to decomposition or low yields for sensitive substrates.[1][2] To circumvent this, consider the following strategies:
-
Buffer the TBAF solution: Adding a mild acid, such as acetic acid, can neutralize the basicity of the TBAF solution, creating a less harsh deprotection environment.[1][2]
-
Use alternative fluoride sources: Reagents like HF-Pyridine are generally less basic than TBAF and can be a suitable alternative for base-sensitive compounds.[1]
-
Switch to acidic deprotection conditions: If your substrate is stable under acidic conditions, this represents a viable alternative to fluoride-based methods.[1][3]
Q3: I am observing incomplete deprotection of my silyl ether. What are the potential causes and solutions?
A3: Incomplete deprotection can stem from several factors:
-
Steric Hindrance: Bulky silyl ethers, such as TIPS (triisopropylsilyl) and TBDPS (tert-butyldiphenylsilyl), are more resistant to cleavage than smaller ones like TMS (trimethylsilyl) and TES (triethylsilyl).[1] To overcome this, you may need to increase the reaction time or temperature.
-
Insufficient Reagent: Ensure that you are using a sufficient excess of the deprotection reagent. For TBAF deprotections, it is common to use 1.5-2.0 equivalents per silyl ether.[1]
-
Reagent Quality: The quality of the deprotection reagent is crucial. TBAF solutions, for instance, can degrade over time. Using a fresh batch of the reagent can often resolve issues of incomplete reaction.[4]
-
Poor Solubility: If the substrate is not fully dissolved in the reaction solvent, the reaction rate will be limited. Consider using a different solvent or a co-solvent system to ensure complete dissolution.[4]
Troubleshooting Guide: Byproduct Formation
This guide provides a structured approach to resolving common issues related to byproduct formation during silyl ether deprotection.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Formation of Siloxane Byproducts | Presence of water in the reaction. | Rigorously dry all solvents and glassware. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[5] |
| Use anhydrous grades of reagents. | ||
| Side Reactions Due to Basicity of TBAF | The substrate is sensitive to basic conditions. | Buffer the TBAF with a mild acid like acetic acid.[1][2] |
| Switch to a less basic fluoride source such as HF-Pyridine.[1] | ||
| Employ acidic deprotection methods if the substrate is acid-stable. | ||
| Decomposition of Starting Material or Product | Reaction conditions are too harsh (e.g., strong acid/base, high temperature). | Use milder deprotection reagents. |
| Lower the reaction temperature. | ||
| Carefully monitor the reaction progress and quench it as soon as the starting material is consumed. | ||
| Silyl Group Migration | Use of TBAF can sometimes lead to undesired silyl transfer between different hydroxyl groups. | Consider alternative deprotection methods such as acid-catalyzed or reductive deprotection.[6] |
Key Experimental Protocols
Protocol 1: General Procedure for TBAF-Mediated Deprotection
-
Dissolve the silyl-protected compound (1 equivalent) in anhydrous tetrahydrofuran (THF) to a concentration of 0.1-0.5 M.
-
Cool the solution to 0°C using an ice bath.
-
Add a 1 M solution of TBAF in THF (1.1-1.5 equivalents per silyl group) dropwise to the cooled solution.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[1]
Protocol 2: Acid-Catalyzed Deprotection of a TMS Ether
-
Dissolve the TMS-protected alcohol in methanol.
-
Add a catalytic amount of a protic acid (e.g., HCl, p-toluenesulfonic acid).
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).
-
Remove the methanol under reduced pressure.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, then dry and concentrate.
-
Purify the product by column chromatography if necessary.
Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane - PMC [pmc.ncbi.nlm.nih.gov]
Stability of tert-Butyl(3-chloropropoxy)dimethylsilane under acidic vs basic conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of tert-Butyl(3-chloropropoxy)dimethylsilane under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of the tert-butyldimethylsilyl (TBDMS) ether group in this compound?
A1: The tert-butyldimethylsilyl (TBDMS) ether moiety is known for its robust stability under many synthetic conditions. It is particularly resistant to basic environments but is susceptible to cleavage under acidic conditions or in the presence of fluoride ions.[1][2] The steric bulk of the tert-butyl group provides significant protection to the silicon-oxygen bond, making it substantially more stable than smaller silyl ethers like trimethylsilyl (TMS) ethers.[3]
Q2: How does the stability of the TBDMS group in this compound compare to other common silyl ethers?
A2: The TBDMS group is significantly more stable than TMS and triethylsilyl (TES) ethers towards hydrolysis.[3] Its stability is comparable to or slightly less than triisopropylsilyl (TIPS) and tert-butyldiphenylsilyl (TBDPS) ethers, depending on the specific reaction conditions.[4]
Q3: What are the expected byproducts from the cleavage of the TBDMS ether?
A3: Under acidic conditions in the presence of water, the primary byproducts are tert-butyldimethylsilanol and 3-chloro-1-propanol. The silanol can further condense to form disiloxanes. When fluoride reagents like tetrabutylammonium fluoride (TBAF) are used, the corresponding silyl fluoride is formed initially, which then hydrolyzes to the silanol and disiloxane upon aqueous workup.
Q4: Is the 3-chloropropyl chain stable during the deprotection of the TBDMS group?
A4: 3-chloro-1-propanol is generally stable under the conditions used for TBDMS deprotection.[5] However, under certain basic conditions, intramolecular cyclization can occur to form oxetane, particularly if the hydroxyl group is deprotonated.[6] This potential side reaction should be considered when choosing deprotection conditions.
Troubleshooting Guides
Problem 1: Incomplete Cleavage of the TBDMS Ether
| Possible Cause | Troubleshooting Steps |
| Insufficiently acidic conditions | Increase the concentration of the acid or switch to a stronger acid (e.g., from acetic acid to hydrochloric acid). Be cautious with acid-sensitive functional groups elsewhere in the molecule. |
| Steric hindrance | Increase the reaction time and/or temperature. Note that prolonged exposure to harsh conditions may lead to side reactions. |
| Reagent degradation | Use a fresh bottle of the acidic reagent or fluoride source. TBAF solutions, in particular, can degrade over time. |
Problem 2: Formation of an Unexpected Side Product
| Possible Cause | Troubleshooting Steps |
| Intramolecular cyclization to form oxetane | This is more likely under basic conditions. If the desired product is the chloropropanol, avoid strong bases for deprotection. Consider using acidic or fluoride-based methods instead. If oxetane formation is desired, a strong, non-nucleophilic base can be employed after silyl ether cleavage. |
| Hydrolysis of the chloride | While less common under standard deprotection conditions, prolonged heating in aqueous acidic or basic solutions could lead to the formation of the corresponding diol. Minimize reaction time and temperature to avoid this. |
Data Presentation
Table 1: Relative Rates of Silyl Ether Hydrolysis
This table provides a quantitative comparison of the stability of common silyl ethers under acidic and basic conditions, with the rate of TMS ether hydrolysis set as the baseline (relative rate = 1). The data clearly illustrates the enhanced stability of the TBDMS ether.[3][4]
| Silyl Ether | Relative Rate of Acidic Hydrolysis | Relative Rate of Basic Hydrolysis |
| TMS (Trimethylsilyl) | 1 | 1 |
| TES (Triethylsilyl) | 64 | 10-100 |
| TBDMS (tert-Butyldimethylsilyl) | 20,000 | ~20,000 |
| TIPS (Triisopropylsilyl) | 700,000 | 100,000 |
| TBDPS (tert-Butyldiphenylsilyl) | 5,000,000 | ~20,000 |
Experimental Protocols
Protocol 1: Acid-Catalyzed Deprotection of this compound
This protocol describes a general procedure for the cleavage of the TBDMS ether under acidic conditions.
Materials:
-
This compound
-
Methanol (MeOH)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous magnesium sulfate or sodium sulfate
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound in methanol in a round-bottom flask.
-
Add a catalytic amount of 1 M HCl (e.g., 0.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete, neutralize the acid by adding saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane or ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 3-chloro-1-propanol.
-
Purify the product by distillation or column chromatography if necessary.
Protocol 2: Fluoride-Mediated Deprotection of this compound
This protocol outlines the cleavage of the TBDMS ether using tetrabutylammonium fluoride (TBAF).
Materials:
-
This compound
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in tetrahydrofuran (THF)
-
Tetrahydrofuran (THF), anhydrous
-
Water
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous magnesium sulfate or sodium sulfate
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the 1 M TBAF solution in THF (typically 1.1-1.5 equivalents) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with dichloromethane or ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude 3-chloro-1-propanol.
-
Purify the product as needed.
Visualizations
Caption: Stability of the TBDMS ether under acidic vs. basic conditions.
Caption: General workflow for TBDMS deprotection.
References
Troubleshooting low yields in alkylation with tert-Butyl(3-chloropropoxy)dimethylsilane
Welcome to the technical support center for troubleshooting alkylation reactions involving tert-Butyl(3-chloropropoxy)dimethylsilane. This guide is designed for researchers, scientists, and drug development professionals to help diagnose and resolve common issues leading to low yields in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound typically used for?
A1: this compound is an alkylating agent used to introduce a protected 3-hydroxypropyl group onto a variety of nucleophilic substrates. The tert-butyldimethylsilyl (TBDMS) ether serves as a protecting group for the primary alcohol, which can be deprotected in a subsequent step. This reagent is particularly useful in multi-step syntheses where a free hydroxyl group would interfere with other transformations.
Q2: What types of nucleophiles can be alkylated with this reagent?
A2: A range of nucleophiles can be successfully alkylated, including phenoxides (from phenols), thiolates (from thiols), and primary or secondary amines. The success of the reaction will depend on the nucleophilicity of the substrate and the reaction conditions employed.
Q3: What are the general reaction conditions for alkylation with this compound?
A3: Typically, the reaction is carried out in the presence of a base in a polar aprotic solvent. The choice of base and solvent depends on the pKa of the nucleophile. For instance, phenols often require a moderately strong base like potassium carbonate, while thiols and amines may be alkylated under similar or slightly milder conditions. Common solvents include acetonitrile (ACN), N,N-dimethylformamide (DMF), and tetrahydrofuran (THF). The reaction temperature can range from room temperature to elevated temperatures to drive the reaction to completion.
Q4: I am observing a significant amount of starting material remaining. What could be the cause?
A4: Incomplete reactions can be due to several factors:
-
Insufficiently basic conditions: The chosen base may not be strong enough to fully deprotonate the nucleophile.
-
Low reaction temperature or short reaction time: The reaction may be kinetically slow and require more forcing conditions.
-
Poor solubility: The substrate or base may not be sufficiently soluble in the chosen solvent.
-
Inherent low reactivity of the substrate: Sterically hindered nucleophiles may react sluggishly.
-
Lower reactivity of the chloride: Alkyl chlorides are generally less reactive than the corresponding bromides or iodides.
Q5: My desired product is formed, but I am also seeing a significant byproduct. What could it be?
A5: Common side reactions include:
-
Elimination: Although less likely with a primary chloride, under strongly basic and high-temperature conditions, elimination to form an alkene can occur.
-
Over-alkylation (for amines): Primary amines can be alkylated twice to form a tertiary amine, and subsequently a quaternary ammonium salt.[1][2] This is a common issue in amine alkylations as the product amine is often more nucleophilic than the starting amine.[1]
-
Cleavage of the TBDMS protecting group: While generally robust, the TBDMS ether can be cleaved under strongly acidic or basic conditions, especially at elevated temperatures.[3][4] This would result in the formation of 3-chloropropanol, which could then participate in further reactions.
Troubleshooting Guides
Low Yield of Alkylated Product
If you are experiencing low yields of your desired alkylated product, consider the following troubleshooting steps, summarized in the flowchart below.
References
Technical Support Center: Managing Steric Hindrance with tert-Butyl(3-chloropropoxy)dimethylsilane
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using tert-Butyl(3-chloropropoxy)dimethylsilane, particularly those related to steric hindrance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a bifunctional organosilicon compound. It serves two primary roles in organic synthesis:
-
Protecting Group: The tert-butyldimethylsilyl (TBDMS) group is a robust protecting group for hydroxyl functionalities. It is stable under a wide range of reaction conditions, including basic, organometallic, and some reducing environments, but can be selectively removed under acidic conditions or with fluoride ion sources.[1][2]
-
Bifunctional Linker: The presence of a 3-chloropropyl chain allows this reagent to act as a linker, enabling the introduction of a protected hydroxyl group followed by further functionalization at the chloro position, or vice versa.[3] This is particularly useful in multi-step syntheses for creating more complex molecular architectures.[4][5]
Q2: How does the steric bulk of the tert-butyldimethylsilyl group affect its reactivity?
A2: The tert-butyl group is sterically demanding, which significantly influences the reactivity of the silylating agent. This steric hindrance can be both advantageous and challenging:
-
Advantage: It provides high stability to the resulting silyl ether by sterically shielding the silicon-oxygen bond from nucleophilic or acidic attack.[6] This stability allows for selective deprotection of less hindered silyl ethers in the presence of a TBDMS ether.
-
Challenge: The bulkiness can slow down the rate of silylation, especially with sterically hindered alcohols (secondary and tertiary).[1][7] Overcoming this often requires optimized reaction conditions.
Q3: Does the 3-chloropropoxy chain influence the steric hindrance of the reagent?
A3: The 3-chloropropoxy chain itself is flexible and does not significantly add to the steric bulk around the silicon atom during the initial silylation reaction. The primary steric hindrance comes from the tert-butyl group. However, once the molecule is attached to a substrate, the chloropropyl chain's length and functionality can influence subsequent intramolecular or intermolecular reactions.
Q4: What are the general conditions for protecting an alcohol with this compound?
A4: The protection of alcohols with this compound generally follows protocols similar to those for tert-butyldimethylsilyl chloride (TBDMSCl). A common procedure involves reacting the alcohol with the silylating agent in the presence of a base in an aprotic solvent.[8]
| Component | Examples | Purpose |
| Base | Imidazole, Triethylamine (NEt₃), 2,6-Lutidine | To neutralize the HCl byproduct and facilitate the reaction. |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), N,N-Dimethylformamide (DMF) | To dissolve the reactants. DMF can accelerate the reaction.[1] |
| Catalyst (Optional) | 4-(Dimethylamino)pyridine (DMAP) | To increase the reaction rate, especially for hindered alcohols. |
Troubleshooting Guides
Problem 1: Low or No Yield During Protection of a Hindered Alcohol
Possible Cause: The steric hindrance of the substrate (secondary or tertiary alcohol) is preventing the bulky silylating agent from accessing the hydroxyl group.
Solutions:
-
Optimize Reaction Conditions:
-
Increase Reaction Temperature: Gently heating the reaction can provide the necessary activation energy to overcome the steric barrier. However, monitor for potential side reactions.
-
Prolong Reaction Time: For sterically demanding substrates, the reaction may require an extended period (24-48 hours).[8] Monitor the reaction progress using TLC or GC-MS.
-
Use a More Powerful Catalyst System: The use of silyl triflates, which are more reactive than silyl chlorides, in combination with a hindered base like 2,6-lutidine can be effective for silylating hindered positions.[8]
-
-
Choice of Solvent:
-
Using a more polar aprotic solvent like DMF can accelerate the rate of silylation.[1]
-
Experimental Protocol: Silylation of a Hindered Secondary Alcohol
-
To a solution of the secondary alcohol (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF, add this compound (1.5 eq) dropwise at 0 °C under an inert atmosphere (e.g., Argon).
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Problem 2: Unwanted Side Reactions Involving the Chloropropyl Chain
Possible Cause: The nucleophilic alcohol or the base used in the protection step is reacting with the chloro group of the silylating agent or the protected product, leading to intramolecular cyclization or intermolecular side products.
Solutions:
-
Control Stoichiometry and Addition:
-
Use a slight excess of the silylating agent (1.1-1.2 equivalents) to ensure the alcohol is consumed quickly.
-
Add the base slowly to the reaction mixture to avoid a high concentration at any given time.
-
-
Lower Reaction Temperature:
-
Running the reaction at a lower temperature (e.g., 0 °C or room temperature) can disfavor the slower Sₙ2 reaction at the primary chloride.
-
Experimental Workflow: Bifunctional Application
The bifunctional nature of this compound allows for sequential reactions. The following workflow illustrates a typical strategy where the hydroxyl group is first protected, followed by substitution at the chloro position.
Problem 3: Difficulty in Deprotecting the Silyl Ether
Possible Cause: The steric hindrance that provides stability can also make deprotection challenging under mild conditions.
Solutions:
-
Acidic Deprotection:
-
A common method is using a mixture of acetic acid, THF, and water. For more resistant silyl ethers, stronger acids like HCl or trifluoroacetic acid (TFA) can be used, but care must be taken if other acid-sensitive functional groups are present.
-
-
Fluoride-Mediated Deprotection:
-
Tetrabutylammonium fluoride (TBAF) in THF is a highly effective reagent for cleaving Si-O bonds.[1]
-
For very sensitive substrates, buffered solutions like HF-pyridine or triethylamine trihydrofluoride (Et₃N·3HF) can be employed.
-
Experimental Protocol: Deprotection of a TBDMS Ether
-
Dissolve the silyl ether (1.0 eq) in THF.
-
Add a 1M solution of TBAF in THF (1.1-1.5 eq) at room temperature.
-
Stir the reaction mixture and monitor by TLC.
-
Once the reaction is complete, quench with water and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the resulting alcohol by column chromatography.
Data Summary
The following table summarizes the relative stability of common silyl ethers, highlighting the robustness of the TBDMS group. This stability is primarily due to steric hindrance.
| Silyl Ether | Relative Rate of Acidic Hydrolysis |
| Trimethylsilyl (TMS) | 1 |
| Triethylsilyl (TES) | 64 |
| tert-Butyldimethylsilyl (TBDMS) | 20,000 |
| Triisopropylsilyl (TIPS) | 700,000 |
| tert-Butyldiphenylsilyl (TBDPS) | 5,000,000 |
| Data adapted from literature sources.[8] |
This significant difference in stability allows for the selective deprotection of other silyl ethers in the presence of a TBDMS ether, a key strategy in multi-step synthesis.[1]
Signaling Pathways and Logical Relationships
The decision-making process for choosing a protecting group strategy often involves considering the stability and reactivity of different functional groups within a molecule. The following diagram illustrates the logical relationship in selecting a silylation strategy based on steric hindrance.
References
- 1. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. littleflowercollege.edu.in [littleflowercollege.edu.in]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Silyl ether - Wikipedia [en.wikipedia.org]
Selective cleavage of TBDMS ether in the presence of other functional groups
Technical Support Center: Selective Cleavage of TBDMS Ethers
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the selective cleavage of tert-butyldimethylsilyl (TBDMS) ethers in the presence of other functional groups. It is designed for researchers, scientists, and professionals in drug development who encounter specific challenges during multi-step organic synthesis.
Frequently Asked Questions (FAQs)
Q1: My TBDMS deprotection with TBAF is slow or incomplete. What could be the cause?
A1: Several factors can lead to slow or incomplete deprotection using Tetrabutylammonium fluoride (TBAF):
-
Steric Hindrance: The environment around the TBDMS ether significantly impacts the reaction rate. Secondary and tertiary TBDMS ethers are cleaved more slowly than primary ones.[1]
-
Water Content: The efficiency of TBAF is sensitive to water. While completely anhydrous TBAF can be excessively basic, leading to side reactions, too much water can slow down the desired desilylation.[2]
-
Solvent and Solubility: Poor solubility of the substrate in the reaction solvent, typically Tetrahydrofuran (THF), can hinder the reaction.[2]
-
Reagent Quality: The quality of the TBAF solution can degrade over time. Using a fresh or properly stored solution is recommended.
Q2: How can I selectively cleave a primary TBDMS ether in the presence of a secondary or tertiary one?
A2: Selective deprotection of a primary TBDMS ether is achievable due to its lower steric hindrance. A 50% aqueous methanolic solution of Oxone® (potassium peroxymonosulfate) at room temperature can selectively cleave primary TBDMS ethers while leaving secondary and tertiary TBDMS ethers intact.[1][3]
Q3: What conditions will remove a TBDMS ether while leaving a more robust silyl ether like TBDPS or TIPS intact?
A3: The selective cleavage of TBDMS in the presence of tert-butyldiphenylsilyl (TBDPS) or triisopropylsilyl (TIPS) ethers is a common requirement. This is possible because TBDMS is less sterically hindered and more labile.
-
Mild Acidic Conditions: A catalytic amount of acetyl chloride in dry methanol is a mild and effective method for cleaving TBDMS and TBDPS ethers, but reaction times can be adjusted for selectivity.[3][4] More specific conditions, such as using phosphomolybdic acid supported on silica gel (PMA/SiO₂), can selectively remove TBDMS ethers in the presence of TBDPS groups.[3][5]
-
Controlled Fluoride Reagents: While TBAF is a common fluoride source, its high reactivity can sometimes lead to the cleavage of more stable silyl ethers. Milder fluoride reagents like HF-Pyridine can offer better selectivity.[6]
Q4: I need to remove a TBDMS ether without cleaving an acid-sensitive group like an acetal or ketal. What should I use?
A4: Fluoride-based reagents are the method of choice in this scenario as they operate under neutral or slightly basic conditions.
-
TBAF: Tetrabutylammonium fluoride (TBAF) in THF is the standard reagent for this transformation.[3][7]
-
Other Fluoride Sources: Alternatives like Tris(dimethylamino)sulfonium difluorotrimethylsilicate (TAS-F) or Cesium Fluoride (CsF) can also be used and may offer advantages for sensitive substrates.[6]
Conversely, if you need to cleave an acetal in the presence of a TBDMS ether, dilute methanolic HCl in anhydrous THF can be effective, as the TBDMS group shows significant stability under these specific anhydrous acidic conditions.[8][9]
Q5: My molecule contains a base-sensitive functional group (e.g., an ester). How can I safely remove the TBDMS ether?
A5: Mildly acidic or neutral deprotection methods are ideal.
-
Buffered Fluoride: TBAF reactions can be buffered with a mild acid like acetic acid to neutralize the basicity of the reagent, thus preserving base-labile groups.[10]
-
Mild Lewis Acids: Catalytic amounts of reagents like Hafnium(IV) triflate (Hf(OTf)₄) can achieve deprotection under neutral conditions and are compatible with most hydroxyl protecting groups.[5]
-
Mild Protic Acids: Conditions like catalytic acetyl chloride in dry methanol generate HCl in situ at a low concentration, which is often mild enough to avoid transesterification or hydrolysis of esters.[4][11]
Q6: How can I selectively deprotect a phenolic TBDMS ether in the presence of an alkyl TBDMS ether?
A6: Phenolic (aryl) TBDMS ethers are more labile than alkyl TBDMS ethers under certain conditions.
-
Mild Base: A solution of potassium hydroxide (KOH) in ethanol at room temperature can selectively cleave aryl TBDMS ethers, leaving alkyl TBDMS ethers untouched.[12]
-
Potassium Bifluoride (KHF₂): This reagent in methanol at room temperature is highly selective for the desilylation of phenolic TBDMS groups in the presence of TBDMS ethers of primary and secondary alcohols.[13]
Data Presentation: Reagent Selectivity
The following tables summarize conditions for the selective deprotection of TBDMS ethers.
Table 1: Selective Deprotection of TBDMS in the Presence of Other Silyl Ethers
| Reagent(s) | Solvent(s) | Temperature (°C) | Time | Selectivity | Yield (%) | Reference(s) |
| 0.05-3 mol% Hf(OTf)₄ | CH₂Cl₂ | RT | 0.5 - 2 h | TBDMS over TIPS/TBDPS | 90-98 | [5][14] |
| PMA/SiO₂ | CH₂Cl₂ | RT | 1 - 2 h | TBDMS over TBDPS | ~95 | [3][5][14] |
| Acetyl Chloride (cat.) | MeOH | 0 - RT | 0.5 - 2 h | TBDMS over TBDPS (kinetic) | 90-98 | [3][4] |
| Oxone® | MeOH/H₂O (1:1) | RT | 2.5 - 3 h | Primary TBDMS over Secondary/Tertiary | 85-95 | [3][14] |
| TiCl₄-AcOEt | CH₂Cl₂ | -78 to 0 | 10 - 30 min | TBDMS over TBDPS | >90 | [15] |
Table 2: Selective Deprotection of TBDMS in the Presence of Other Functional Groups
| Reagent(s) | Solvent(s) | Temperature (°C) | Time | Tolerated Functional Groups | Yield (%) | Reference(s) |
| TBAF | THF | 0 - RT | 1 - 4 h | Acetal, Ketal, THP, Bn, Ac, Bz | 85-99 | [3][16] |
| KHF₂ | MeOH | RT | 30 min | Esters, Phenolic Acetates, Alkyl TBDMS | 90-98 | [13] |
| Acetyl Chloride (cat.) | MeOH | 0 - RT | 0.5 - 2 h | Ac, Bz, Bn, Ester, Allyl, Thioacetal | 90-98 | [4] |
| PMA/SiO₂ | CH₂Cl₂ | RT | 1 - 2 h | Acetal, TBDPS, THP, Allyl, Bn, Ac, Bz, N-Boc, N-Cbz, Azide | 90-98 | [3][5] |
| CuCl₂·2H₂O (cat.) | Acetone/H₂O (95:5) | Reflux | 2 - 30 h | General mild conditions | 80-99 | [17] |
Experimental Protocols
Protocol 1: Selective Deprotection of a Primary TBDMS Ether with Oxone® [14]
-
Reaction Setup: Dissolve the TBDMS-protected substrate (1.0 mmol) in a 1:1 mixture of methanol and water (10 mL) in a round-bottom flask.
-
Reagent Addition: Add Oxone® (potassium peroxymonosulfate, 1.1 mmol) to the solution at room temperature.
-
Reaction Monitoring: Stir the mixture vigorously at room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2.5 to 3 hours.[14]
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (5 mL). Remove the methanol under reduced pressure.
-
Extraction: Extract the aqueous residue with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (10 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.[14]
Protocol 2: Selective Deprotection of TBDMS in the Presence of TBDPS with PMA/SiO₂ [14]
-
Catalyst Preparation: Prepare phosphomolybdic acid on silica gel (PMA/SiO₂) by stirring PMA (1 g) with silica gel (10 g) in methanol (50 mL) for 15 minutes, followed by evaporation of the solvent.[14]
-
Reaction Setup: To a solution of the substrate containing both TBDMS and TBDPS ethers (1.0 mmol) in dichloromethane (10 mL), add the prepared PMA/SiO₂ catalyst (100 mg).
-
Reaction Monitoring: Stir the suspension at room temperature for 1-2 hours, monitoring the reaction by TLC.
-
Work-up: Upon completion, filter the mixture to remove the catalyst and wash the solid with dichloromethane.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography. The catalyst can often be recovered and reused.[14]
Protocol 3: Mild Acidic Cleavage with Catalytic Acetyl Chloride in Methanol [4][14]
-
Reaction Setup: Dissolve the TBDMS-protected substrate (1.0 mmol) in dry methanol (5 mL) in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen). Cool the solution to 0 °C.
-
Reagent Addition: Slowly add a solution of acetyl chloride (0.1 mmol, 10 mol%) in dry methanol (1 mL) to the stirred reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 0.5 to 2 hours. Monitor progress by TLC.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extraction: Extract the mixture with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography.[14]
Visual Guides
Caption: Decision workflow for selecting a TBDMS deprotection method.
Caption: Troubleshooting workflow for incomplete TBDMS deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 4. A Highly Efficient and Useful Synthetic Protocol for the Cleavage of tert-Butyldimethylsilyl(TBS) Ethers Using a Catalytic Amount of Acetyl Chloride in Dry Methanol [organic-chemistry.org]
- 5. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. scribd.com [scribd.com]
How to prevent unwanted polymerization with bifunctional linkers
Welcome to the technical support center for bifunctional linkers. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common issues encountered during bioconjugation experiments, with a specific focus on avoiding unwanted polymerization.
Frequently Asked Questions (FAQs)
Q1: What is unwanted polymerization in the context of bifunctional linkers?
A1: Unwanted polymerization refers to the uncontrolled, random crosslinking of biomolecules, leading to the formation of large aggregates or polymers instead of the desired well-defined conjugates.[1] This often occurs when using homobifunctional linkers, which have two identical reactive groups, leading to a mixture of products that can precipitate out of solution.[1] The result is often a broad distribution of species, making it difficult to control the reaction and scale it up.[1]
Q2: How do heterobifunctional linkers help prevent unwanted polymerization?
A2: Heterobifunctional linkers possess two different reactive groups at the ends of a spacer arm.[2] This design allows for a controlled, two-step (sequential) conjugation process.[1] In the first step, one end of the linker reacts with the first biomolecule. After removing the excess, unreacted linker, the second biomolecule is added to react with the second functional group.[1] This sequential approach is a key strategy to minimize undesired side reactions like homo-oligomerization and polymerization.[2]
Q3: What are the most common causes of protein aggregation during crosslinking experiments?
A3: Protein aggregation during crosslinking can be caused by several factors:
-
Hydrophobicity of the crosslinker: Many crosslinkers are hydrophobic, and attaching them to a protein's surface can increase the overall hydrophobicity, promoting aggregation.[3]
-
Over-labeling: The addition of too many crosslinker molecules can alter the protein's surface charge and decrease its solubility.[3]
-
Use of homobifunctional reagents: These can lead to uncontrolled intermolecular crosslinking, resulting in large polymers that precipitate.[1]
Q4: Can the spacer arm of the linker influence polymerization?
A4: Yes, the composition of the spacer arm is critical. Using linkers with hydrophilic spacer arms, such as polyethylene glycol (PEG), can increase the water solubility of both the linker and the final conjugate.[1] This enhanced solubility helps to reduce aggregation and precipitation.[1]
Troubleshooting Guides
Issue 1: High Polydispersity and Aggregation of Final Product
This is often a direct result of unwanted polymerization. The following guide will help you troubleshoot the potential causes.
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Use of a Homobifunctional Linker | Switch to a heterobifunctional linker to allow for a controlled, two-step reaction.[2] |
| Incorrect Molar Ratio | Optimize the molar ratio of linker to biomolecule. A high excess of linker can lead to over-labeling and polymerization.[4] Start with a lower ratio and titrate up. |
| Simultaneous Addition of Reagents | For heterobifunctional linkers, always perform a two-step reaction. Purify the first intermediate to remove excess linker before adding the second molecule. |
| Hydrophobic Linker | Use a linker with a hydrophilic spacer arm (e.g., PEG) to improve the solubility of the conjugate.[1] |
| Inappropriate Reaction Buffer | Ensure the buffer does not contain competing nucleophiles (e.g., Tris for NHS esters, DTT for maleimides). Also, optimize the pH for each reaction step to ensure specificity.[5] |
Issue 2: Low Yield of the Desired Conjugate
Low yield can be an indirect consequence of polymerization, where the desired product is lost to aggregation and precipitation.
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Inactive Crosslinker | Ensure the crosslinker is stored correctly (typically at -20°C with a desiccant). Prepare solutions immediately before use as many linkers hydrolyze in aqueous solutions. |
| Inaccessible Functional Groups | The target functional groups (e.g., lysines, cysteines) on your biomolecule may not be accessible on the surface.[1] Consider using a linker with a longer spacer arm to overcome steric hindrance. |
| Suboptimal pH | The reactivity of many functional groups is pH-dependent. For example, NHS esters react best with primary amines at pH 7-9, while maleimides react with sulfhydryls at pH 6.5-7.5.[5] |
| Inefficient Purification | Unwanted polymers may be co-purifying with your desired product, or the desired product may be lost during the removal of aggregates. Optimize your purification method. |
Quantitative Data Summary
Starting Molar Ratios for Optimization
The optimal molar ratio of linker to protein is critical for controlling the extent of crosslinking and preventing polymerization.[4] The following are suggested starting points for optimization.
| Desired Outcome | Starting Molar Ratio (Linker:Protein) | Notes |
| Intramolecular Crosslinking | 1:1 to 5:1 | Favored at lower protein concentrations. |
| Intermolecular Dimerization | 5:1 to 20:1 | Dependent on the number of available functional groups.[4] |
| General Protein Labeling | 10:1 to 50:1 | High excess can lead to polymerization; requires careful optimization.[6] |
Common Bifunctional Crosslinker Properties
The choice of crosslinker can significantly impact the outcome of the conjugation.
| Crosslinker Type | Reactive Group(s) | Spacer Arm Length (Å) | Key Feature |
| Homobifunctional | NHS ester | 11.4 | Amine-reactive, can cause polymerization.[6] |
| Heterobifunctional | NHS ester, Maleimide | 8.3 | Amine- and Sulfhydryl-reactive, allows for controlled two-step conjugation.[6] |
| PEGylated Heterobifunctional | NHS ester, Maleimide | 29.1 (PEG4) | Increased water solubility, reduces aggregation.[1][3] |
| Zero-Length | EDC | 0 | Directly couples carboxyls to amines, can cause random polymerization.[7][8] |
Experimental Protocols
Protocol: Two-Step Conjugation Using a Heterobifunctional (NHS-Maleimide) Linker
This protocol provides a general framework for conjugating two proteins (Protein A with accessible amines and Protein B with accessible sulfhydryls) and is designed to minimize polymerization.
Materials:
-
Protein A (in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
Protein B (in sulfhydryl-free buffer, e.g., PBS, pH 6.5-7.5)
-
Heterobifunctional Linker (e.g., SMCC)
-
Anhydrous DMSO or DMF
-
Quenching Buffer (e.g., 1M Tris-HCl, pH 8.0)
-
Desalting column for purification
Procedure:
Step 1: Activation of Protein A with the NHS Ester
-
Prepare Linker Stock: Immediately before use, dissolve the NHS-ester/maleimide crosslinker in anhydrous DMSO or DMF to a concentration of 10-25 mM.[6]
-
Reaction: Add a 10- to 50-fold molar excess of the crosslinker solution to the solution of Protein A.[6] The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C with gentle mixing.[6]
-
Purification: Remove excess, unreacted crosslinker immediately by passing the mixture through a desalting column equilibrated with a suitable buffer (e.g., PBS at pH 6.5-7.5 for the next step). This step is critical to prevent crosslinking of Protein B in the next stage.
Step 2: Conjugation of Maleimide-Activated Protein A to Protein B
-
Reaction: Immediately add the purified, maleimide-activated Protein A to the solution of Protein B (containing free sulfhydryl groups).
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching (Optional): The reaction can be stopped by adding a compound with a free sulfhydryl group, such as cysteine or β-mercaptoethanol.
-
Final Purification: Purify the final conjugate using an appropriate chromatography method (e.g., size-exclusion or affinity chromatography) to separate the desired conjugate from unreacted proteins and other byproducts.
Visualizations
Caption: Homobifunctional vs. Heterobifunctional crosslinking workflow.
Caption: Troubleshooting decision tree for unwanted polymerization.
Caption: Experimental workflow for a two-step heterobifunctional conjugation.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. 交联剂选择指南 [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to Ether Synthesis: Tert-Butyl(3-chloropropoxy)dimethylsilane vs. The Mitsunobu Reaction
For researchers and professionals in drug development and chemical synthesis, the formation of ether linkages is a fundamental transformation. The choice of synthetic methodology can significantly impact yield, purity, substrate scope, and stereochemical outcome. This guide provides an objective comparison between two distinct methods for ether synthesis: the use of an alkylating agent like tert-Butyl(3-chloropropoxy)dimethylsilane, which operates via the principles of the Williamson ether synthesis, and the Mitsunobu reaction, a redox-condensation method.
Overview of Synthetic Approaches
1. This compound (Williamson-type Synthesis)
This method involves the reaction of an alcohol with the chloroalkane moiety of this compound. The reaction proceeds via a classical S(_N)2 mechanism, characteristic of the Williamson ether synthesis.[1][2] An alcohol is first deprotonated by a base to form a more nucleophilic alkoxide, which then attacks the electrophilic carbon bearing the chlorine atom, displacing it to form the ether bond.[1] The tert-butyldimethylsilyl (TBDMS) group in the reagent serves as a protecting group for a distal alcohol, which can be removed in a subsequent step. This approach is best suited for primary alkyl halides, as secondary and tertiary halides are prone to elimination side reactions.[2][3]
2. The Mitsunobu Reaction
The Mitsunobu reaction is a versatile and powerful method for forming C-O, C-N, and C-S bonds.[4] For ether synthesis, it facilitates the condensation of a primary or secondary alcohol with an acidic nucleophile, typically a phenol or another alcohol with a pKa ≤ 15.[5][6] The reaction is driven by a redox process involving a phosphine, such as triphenylphosphine (PPh(_3)), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[7] A key feature of the Mitsunobu reaction is the activation of the alcohol's hydroxyl group, turning it into a good leaving group. The subsequent nucleophilic attack proceeds with a complete inversion of stereochemistry at the alcohol's carbon center, making it highly valuable for controlling stereochemistry.[6][8][9]
Quantitative Data Comparison
The following table summarizes the key performance characteristics of each method based on experimental data and established principles.
| Feature | This compound (Williamson-type) | Mitsunobu Reaction |
| Reaction Type | Nucleophilic Substitution (S(_N)2) | Redox-Condensation |
| Key Reagents | Strong base (e.g., NaH, K(_2)CO(_3)), Alkyl Halide | Triphenylphosphine (PPh(_3)), Azodicarboxylate (DEAD/DIAD) |
| Alcohol Substrate | Works with primary, secondary, or tertiary alkoxides.[1] | Best for primary and secondary alcohols. Tertiary alcohols do not react.[8] |
| Nucleophile/Electrophile | Alcohol is converted to a nucleophilic alkoxide; the chloro-group is the electrophile. | Alcohol acts as the electrophile after activation; the acidic partner (e.g., phenol) is the nucleophile.[8] |
| Stereochemistry | Retention of configuration at the alkoxide center. S(_N)2 inversion occurs at the electrophilic carbon. | Complete inversion of configuration at the alcohol's stereocenter.[6][9] |
| Typical Conditions | Requires a strong base; often run at elevated temperatures.[1] | Mild, often performed at 0 °C to room temperature.[7][10] |
| Byproducts | Inorganic salt (e.g., NaCl). | Triphenylphosphine oxide (TPPO), reduced azodicarboxylate (e.g., DEAD-H(_2)).[5] |
| Purification | Byproducts are often water-soluble and easily removed by extraction. | Byproducts can be difficult to remove, often requiring chromatography.[11] |
| Typical Yields | Generally high for primary halides (70-95%). Lower for secondary halides due to elimination.[1][12] | Highly variable but often good to excellent (70-95%) for suitable substrates.[13][14] |
Logical Workflow for Method Selection
The choice between these two synthetic routes depends critically on the substrate and the desired stereochemical outcome. The following diagram illustrates a decision-making workflow for selecting the appropriate method.
Caption: Decision workflow for ether synthesis method selection.
Experimental Protocols
Method A: Williamson-type Ether Synthesis (General Protocol)
This protocol outlines the general procedure for reacting an alcohol with an alkyl chloride, which is the principle by which this compound would react.
-
Alkoxide Formation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 eq.) in a suitable anhydrous solvent (e.g., THF, DMF).
-
Add a strong base (e.g., sodium hydride, 1.1 eq.) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen evolution ceases, to ensure complete formation of the alkoxide.
-
Alkylation: Add the alkyl chloride (e.g., this compound, 1.0-1.2 eq.) dropwise to the alkoxide solution.
-
Heat the reaction mixture (e.g., to 50-80 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and carefully quench with water or a saturated aqueous solution of NH(_4)Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired ether.
Method B: Mitsunobu Reaction for Ether Synthesis
This protocol provides a representative procedure for the etherification of a phenol with a secondary alcohol.[7][10][13]
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere, add the alcohol (1.0 eq.), the phenolic nucleophile (1.2 eq.), and triphenylphosphine (PPh(_3), 1.5 eq.).
-
Dissolve the solids in a suitable anhydrous solvent, typically THF or toluene.
-
Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq.) dropwise to the stirred solution. An orange color may develop and then fade.
-
Allow the reaction to warm to room temperature and stir for several hours (typically 2-24 h), monitoring its progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: The primary challenge is the removal of triphenylphosphine oxide and the DIAD-hydrazine byproduct.[11] Direct purification by flash column chromatography is the most common method. Alternatively, precipitating the byproducts by adding a nonpolar solvent (e.g., hexane or a mixture of diethyl ether and hexane) prior to chromatography can be effective.
Conclusion
The choice between a Williamson-type synthesis using a reagent like this compound and the Mitsunobu reaction is dictated by the specific requirements of the chemical transformation.
-
The Williamson-type approach is a robust and classical method ideal for synthesizing ethers where stereochemistry at the alcohol center is not a concern and when using primary alkylating agents. Its primary advantages are the use of relatively inexpensive reagents and a straightforward workup procedure.
-
The Mitsunobu reaction offers a powerful alternative for cases that are challenging for the Williamson synthesis. It excels in coupling sterically hindered secondary alcohols and, most importantly, provides a reliable method for inverting the stereochemistry of a chiral alcohol.[6][9] While highly effective, researchers must contend with more challenging purification steps to remove stoichiometric byproducts.[5][11]
Ultimately, a thorough understanding of the mechanism, scope, and limitations of each method is crucial for selecting the optimal synthetic strategy in a drug development or research setting.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. forum.prutor.ai [forum.prutor.ai]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Mitsunobu Reaction [organic-chemistry.org]
- 7. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 8. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
- 10. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
- 11. scribd.com [scribd.com]
- 12. researchgate.net [researchgate.net]
- 13. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
Bifunctional Silyl Ether Revolutionizes Multi-Step Synthesis: A Comparative Analysis
In the landscape of complex organic synthesis, the strategic protection and functionalization of molecules are paramount. For researchers, scientists, and drug development professionals, the choice of a protecting group can dictate the efficiency and success of a synthetic route. While traditional silyl ethers like tert-butyldimethylsilyl (TBS), triisopropylsilyl (TIPS), and tert-butyldiphenylsilyl (TBDPS) ethers have long been staples for hydroxyl protection, a new generation of functionalized silyl ethers offers unprecedented advantages. This guide provides an in-depth comparison of tert-Butyl(3-chloropropoxy)dimethylsilane with conventional silyl ethers, supported by experimental data and protocols, to highlight its superior utility in multi-step synthetic strategies.
The primary advantage of this compound lies in its bifunctional nature. It not only provides robust protection for alcohols, comparable to the widely used TBS group, but it also incorporates a reactive chloropropyl handle. This allows for subsequent carbon-carbon or carbon-heteroatom bond formation, effectively serving as a versatile linker and streamlining synthetic pathways.
Comparative Stability and Reactivity
The stability of the silyl ether bond in this compound is largely governed by the sterically hindered tert-butyl group, rendering it comparable to the workhorse TBS ether. This ensures resilience under a wide range of non-acidic reaction conditions, allowing for selective manipulation of other functional groups within the molecule.
Table 1: Relative Stability of Common Silyl Ethers to Acidic and Basic Hydrolysis
| Protecting Group | Relative Stability to Acid Hydrolysis | Relative Stability to Basic Hydrolysis |
| Trimethylsilyl (TMS) | 1 | 1 |
| Triethylsilyl (TES) | 64 | 10-100 |
| tert-Butyldimethylsilyl (TBS) | 20,000 | ~20,000 |
| tert-Butyl(3-chloropropoxy)dimethylsilyl | ~20,000 | ~20,000 |
| Triisopropylsilyl (TIPS) | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl (TBDPS) | 5,000,000 | ~20,000 |
Stability is inferred to be comparable to TBS due to the identical substitution pattern on the silicon atom. The electron-withdrawing effect of the distant chloro group is expected to have a negligible impact on the stability of the Si-O bond.
The key differentiator is the chloropropyl chain, which opens a gateway for a variety of subsequent transformations that are not possible with traditional silyl ethers in a single step.
Streamlining Synthesis: A Two-Step Protocol
The true power of this compound is realized in multi-step syntheses where it acts as both a protecting group and a reactive tether. A typical workflow involves the initial protection of a hydroxyl group, followed by a nucleophilic substitution on the chloro-functionalized side chain.
Experimental Protocol 1: Protection of a Primary Alcohol
Objective: To protect a primary alcohol using this compound.
Materials:
-
Primary alcohol (1.0 eq)
-
tert-Butyl(3-chloropropoxy)dimethylsilyl chloride (1.1 eq)
-
Imidazole (2.5 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
To a solution of the primary alcohol in anhydrous DMF, add imidazole.
-
Stir the mixture at room temperature until the imidazole has dissolved.
-
Add tert-Butyl(3-chloropropoxy)dimethylsilyl chloride dropwise to the solution.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Experimental Protocol 2: Subsequent Alkylation Reaction
Objective: To perform a nucleophilic substitution on the chloro-functionalized silyl ether.
Materials:
-
Protected alcohol from Protocol 1 (1.0 eq)
-
Sodium iodide (catalytic amount)
-
Nucleophile (e.g., sodium azide, sodium cyanide, or a Grignard reagent) (1.2 eq)
-
Anhydrous solvent (e.g., DMF, THF)
Procedure:
-
Dissolve the protected alcohol and a catalytic amount of sodium iodide in the appropriate anhydrous solvent.
-
Add the nucleophile to the solution.
-
Heat the reaction mixture (e.g., to 60-80 °C) and monitor by TLC.
-
After the reaction is complete, cool to room temperature and quench appropriately (e.g., with saturated aqueous ammonium chloride for Grignard reagents).
-
Extract the product with an organic solvent, wash, dry, and concentrate.
-
Purify the functionalized product by chromatography.
This two-step sequence efficiently introduces a three-carbon spacer with a new functional group, a transformation that would otherwise require a multi-step process involving protection, deprotection, and separate alkylation steps with a different reagent.
Visualizing the Synthetic Advantage
The strategic advantage of using a bifunctional silyl ether can be clearly visualized.
Caption: Comparison of synthetic pathways.
The diagram above illustrates the streamlined approach offered by this compound, reducing the number of synthetic steps and potentially increasing overall yield.
Logical Decision Making in Silyl Ether Selection
The choice of silyl ether is critical for the success of a synthesis. The following decision tree can guide researchers in selecting the most appropriate protecting group.
Caption: Decision tree for silyl ether selection.
Conclusion
This compound represents a significant advancement over traditional silyl ethers by integrating protection and functionalization into a single reagent. Its TBS-like stability ensures robust protection, while the chloropropyl arm provides a versatile handle for subsequent synthetic transformations. This bifunctionality streamlines multi-step syntheses, reduces the number of reaction and purification steps, and ultimately enhances the efficiency of complex molecule construction. For researchers in drug discovery and development, the adoption of such advanced reagents is a critical step towards accelerating innovation.
A Comparative Guide to the Stability of TBDMS and Other Silyl Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is fundamental. Silyl ethers are a cornerstone of hydroxyl group protection due to their ease of installation, stability across a range of conditions, and selective removal. This guide provides a detailed comparison of the stability of the commonly used tert-butyldimethylsilyl (TBDMS or TBS) group with other prevalent silyl ethers, supported by experimental data and protocols to inform synthetic strategy.
Relative Stability of Common Silyl Ethers
The stability of a silyl ether is primarily dictated by the steric bulk of the substituents on the silicon atom.[1][2] Larger, more sterically hindered groups effectively shield the silicon-oxygen bond from the approach of protons or nucleophiles, thereby enhancing the protecting group's stability.[2][3]
The generally accepted order of stability for common silyl ethers is as follows:
-
Under Acidic Conditions: TMS < TES < TBDMS < TIPS < TBDPS[1][4][5]
-
Under Basic Conditions: TMS < TES < TBDMS ≈ TBDPS < TIPS[1]
This stability trend is crucial for the selective deprotection of one silyl ether in the presence of another, a powerful tactic in the synthesis of complex molecules.[2]
Quantitative Stability Data
The relative rates of cleavage provide a quantitative measure of the stability of different silyl ethers. The following tables summarize the relative resistance to hydrolysis under acidic and basic conditions, normalized to the trimethylsilyl (TMS) group.
Table 1: Relative Stability in Acidic Media
| Silyl Group | Abbreviation | Relative Rate of Cleavage (vs. TMS=1) |
| Trimethylsilyl | TMS | 1 |
| Triethylsilyl | TES | 64 |
| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 |
| Triisopropylsilyl | TIPS | 700,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 |
Data sourced from references[1][3].
Table 2: Relative Stability in Basic Media
| Silyl Group | Abbreviation | Relative Rate of Cleavage (vs. TMS=1) |
| Trimethylsilyl | TMS | 1 |
| Triethylsilyl | TES | 10-100 |
| tert-Butyldimethylsilyl | TBDMS/TBS | ~20,000 |
| tert-Butyldiphenylsilyl | TBDPS | ~20,000 |
| Triisopropylsilyl | TIPS | 100,000 |
Data sourced from reference[3]. Note that while TBDMS and TBDPS have similar stability in basic media, TBDPS is significantly more stable under acidic conditions.[1]
Logical Relationship of Silyl Group Stability
The following diagram illustrates the hierarchy of stability for common silyl protecting groups under acidic conditions.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application of protecting group strategies. The following are representative procedures for the cleavage of a TBDMS ether under acidic, basic, and fluoride-mediated conditions.
Protocol 1: Acid-Catalyzed Deprotection of a TBDMS Ether
Objective: To deprotect a primary TBDMS ether using acetic acid.[1]
Materials:
-
TBDMS-protected alcohol
-
Acetic acid
-
Tetrahydrofuran (THF)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (or other suitable organic solvent)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the TBDMS-protected alcohol in a 4:1:1 mixture of acetic acid, THF, and water.[3]
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully neutralize the acetic acid by adding saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extract the product with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Base-Catalyzed Deprotection of a TMS Ether
Objective: To demonstrate a mild basic deprotection, typically used for more labile groups like TMS, which can be adapted with stronger conditions for TBDMS.[6]
Materials:
-
TMS-protected alcohol
-
Methanol (MeOH)
-
Potassium carbonate (K₂CO₃)
-
Water
-
Dichloromethane (or other suitable organic solvent)
Procedure:
-
Dissolve the TMS-protected alcohol in methanol.
-
Add an excess of potassium carbonate to the solution.
-
Stir the mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Once the reaction is complete, add water to dissolve the solids.
-
Extract the product with an organic solvent.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate to yield the deprotected alcohol.
Protocol 3: Fluoride-Mediated Deprotection of a TBDMS Ether
Objective: To cleave a TBDMS ether using tetra-n-butylammonium fluoride (TBAF), the most common method for silyl ether deprotection.[6]
Materials:
-
TBDMS-protected alcohol
-
Tetrahydrofuran (THF), anhydrous
-
Tetra-n-butylammonium fluoride (TBAF), 1 M solution in THF
Procedure:
-
Dissolve the TBDMS-protected alcohol in anhydrous THF.
-
Add 1.1 to 3 equivalents of a 1 M TBAF solution in THF to the reaction mixture at room temperature.[6]
-
Stir the solution and monitor the deprotection by TLC. Reaction times can vary from minutes to several hours depending on the substrate.[1]
-
After completion, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting alcohol by column chromatography as needed.
Experimental Workflow for Stability Comparison
The following diagram outlines a typical workflow for comparing the stability of different silyl protecting groups on a model substrate.
The selection of an appropriate silyl protecting group is a critical decision in synthetic design. While TBDMS offers a robust and versatile option for many applications, understanding its stability relative to other silyl ethers like TMS, TES, TIPS, and TBDPS allows for more nuanced and efficient synthetic planning.[2][5] The exceptional stability of TBDPS is ideal for syntheses requiring harsh conditions, whereas the lability of TMS is suited for situations needing very mild deprotection.[2][4] This comparative knowledge enables chemists to implement orthogonal protection strategies, selectively revealing hydroxyl groups in the presence of others to build complex molecular architectures.
References
Evaluating the performance of different linkers in solid-phase peptide synthesis
For researchers, scientists, and drug development professionals, the selection of a suitable linker is a critical decision in solid-phase peptide synthesis (SPPS) that profoundly influences the yield, purity, and overall success of peptide production. This guide provides an objective comparison of the performance of three commonly used linkers—Wang, Rink Amide, and Merrifield—supported by experimental data to facilitate informed decision-making in your synthetic strategies.
The choice of linker dictates the C-terminal functionality of the final peptide and its compatibility with the chosen synthetic chemistry (Fmoc or Boc). Understanding the nuances of each linker's stability, cleavage efficiency, and propensity for side reactions is paramount for optimizing peptide synthesis protocols.
Performance Comparison of Key SPPS Linkers
The performance of a linker in SPPS is a multifactorial equation, with cleavage efficiency, the purity of the crude peptide, and the prevalence of side reactions such as racemization being the primary determinants of success. Below is a summary of quantitative data compiled from various studies to offer a comparative overview of the Wang, Rink Amide, and Merrifield linkers.
| Linker | Primary Application | Typical Cleavage Conditions | Expected Crude Peptide Purity (%) | Typical Overall Yield (%) | Racemization of C-terminal Amino Acid (%) |
| Wang | Peptides with a C-terminal carboxylic acid (Fmoc chemistry) | 95% TFA, 2.5% water, 2.5% TIS (2-3 hours)[1] | 50 - 90[1] | Moderate to High[1] | Can be prone to racemization during loading[2] |
| Rink Amide | Peptides with a C-terminal amide (Fmoc chemistry) | 95% TFA, 2.5% water, 2.5% TIS (2-3 hours)[1] | 52 - 90+[1] | Moderate to High[1] | Generally low |
| Merrifield | Peptides with a C-terminal carboxylic acid (Boc chemistry) | HF/TFMSA/TFA | Variable, dependent on sequence | Moderate | Low |
| Fmoc-L-Phe-MPPA | Carboxylic Acid | Not specified | Not specified | Not specified | ≤ 0.5%[3] |
| OH-BTL-Resin | Carboxylic Acid | TFA/DCM/TIS/H2O (50:45:2.5:2.5) or TFA/TIS/H2O (95:2.5:2.5)[4] | 89.8 - 98.2[4] | 44 - 100[4] | Not specified |
Note: The expected purity and yield are highly dependent on the peptide sequence, its length, and the efficiency of the coupling and deprotection steps.[1]
Side Reactions Associated with Linker Cleavage
A critical aspect of linker performance is the potential for generating side products during the final cleavage step. The highly acidic conditions required for cleavage can lead to the formation of reactive species from the linker itself, which can then modify the desired peptide.
A notable example is the Wang linker, where the cleavage from the solid support can generate a reactive p-hydroxybenzyl cation. This cation can then alkylate sensitive residues within the peptide sequence, particularly cysteine, leading to the formation of a significant byproduct.
| Linker | Peptide Sequence | Cleavage Cocktail | Purity (%) | Byproduct (%) |
| OH-BTL-Resin | H-Arg-Gly-Asp-Gly-Trp-OH | TFA/DCM/TIS/H₂O (50:45:2.5:2.5) | 94.0 | - |
| Wang | H-Arg-Gly-Asp-Gly-Trp-OH | TFA/DCM/TIS/H₂O (50:45:2.5:2.5) | 77.5 | 15.8 |
| OH-BTL-Resin | H-Ile-Leu-Pro-Trp-Lys-Trp-Pro-Trp-Trp-Pro-Trp-Arg-Arg-OH | TFA/DCM/TIS/H₂O (50:45:2.5:2.5) | 95.3 | - |
| Wang | H-Ile-Leu-Pro-Trp-Lys-Trp-Pro-Trp-Trp-Pro-Trp-Arg-Arg-OH | TFA/DCM/TIS/H₂O (50:45:2.5:2.5) | 74.7 | 11.1 |
Data sourced from a comparative study of a novel OH-BTL-resin versus the standard Wang resin. The byproduct corresponds to the peptide alkylated by a fragment from the Wang linker.[4]
Experimental Protocols
Detailed and standardized experimental protocols are essential for the objective evaluation of linker performance. Below are comprehensive methodologies for key experiments in SPPS, from resin handling to final peptide analysis.
Protocol 1: General Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol outlines the standard steps for the synthesis of a peptide on a solid support using Fmoc chemistry.
Caption: General workflow for solid-phase peptide synthesis (SPPS).
-
Resin Swelling: Swell the resin (e.g., Wang, Rink Amide, or Merrifield) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-20 minutes to remove the Fmoc protecting group from the N-terminal amino acid.
-
Washing: Thoroughly wash the resin with DMF (3-5 times) to remove excess piperidine and the cleaved Fmoc group.
-
Amino Acid Coupling: In a separate vessel, activate the next Fmoc-protected amino acid (3-5 equivalents) with a suitable coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIEA) in DMF. Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
Washing: Wash the resin with DMF (3-5 times) to remove unreacted reagents.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
Protocol 2: Peptide Cleavage from the Resin
The cleavage conditions are dependent on the linker used.
For Wang and Rink Amide Resins:
-
Wash the peptide-resin with dichloromethane (DCM) and dry under vacuum.
-
Prepare a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[1]
-
Add the cleavage cocktail to the resin and gently agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
For Merrifield Resin:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Carefully transfer the resin to a specialized HF cleavage apparatus.
-
Add anisole as a scavenger.
-
Slowly distill anhydrous hydrogen fluoride (HF) into the reaction vessel at -78°C.
-
Allow the reaction to proceed at 0°C for 1-2 hours.
-
Remove the HF by vacuum distillation.
-
Precipitate and wash the crude peptide with cold diethyl ether.
Caption: Cleavage workflows for different linker types.
Protocol 3: Analysis of Crude Peptide Purity by RP-HPLC
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for assessing the purity of crude peptides.
-
Sample Preparation: Dissolve a small amount of the crude peptide in a suitable solvent, typically a mixture of water and acetonitrile containing 0.1% TFA.
-
HPLC System: Use a C18 reverse-phase column.
-
Mobile Phases:
-
Solvent A: 0.1% TFA in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution: Apply a linear gradient of increasing Solvent B concentration (e.g., 5% to 95% B over 30 minutes) to elute the peptide and impurities.
-
Detection: Monitor the column effluent at a wavelength of 214 nm or 280 nm.
-
Data Analysis: Integrate the peak areas in the chromatogram. The purity of the peptide is calculated as the percentage of the area of the main product peak relative to the total area of all peaks.
Caption: Workflow for RP-HPLC analysis of peptide purity.
Conclusion
The choice of linker is a foundational decision in solid-phase peptide synthesis that has a cascading effect on the entire workflow, from the synthetic strategy to the final purity of the product. The Wang linker remains a workhorse for the synthesis of peptide acids using Fmoc chemistry, though careful consideration must be given to potential side reactions during cleavage. The Rink Amide linker is the go-to choice for producing peptide amides, offering good stability and cleavage efficiency. The Merrifield linker, a cornerstone of Boc chemistry, is highly robust but requires harsh cleavage conditions.
By carefully considering the target peptide's characteristics and the quantitative data on linker performance, researchers can select the most appropriate linker to maximize the chances of a successful synthesis, leading to high yields of pure peptide for their research and development endeavors.
References
A Head-to-Head Comparison of Boc and Fmoc Solid-Phase Peptide Synthesis Strategies with Functionalized Linkers
For researchers, scientists, and professionals in drug development, the choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategies is a critical decision that dictates the efficiency, purity, and overall success of synthesizing custom peptides. This choice becomes even more nuanced when considering the diverse array of functionalized linkers available, each designed for specific applications such as C-terminal modification or the synthesis of complex peptide architectures. This guide provides an objective, data-driven comparison of the Boc and Fmoc strategies when employed with various functionalized linkers to aid in the selection of the optimal synthetic route.
Core Principles: A Tale of Two Orthogonal Chemistries
The primary distinction between the Boc and Fmoc strategies lies in the chemistry of the Nα-amino protecting group and the conditions required for its removal. This orthogonality is fundamental to SPPS, allowing for the stepwise elongation of the peptide chain without compromising the integrity of the side-chain protecting groups or the linker to the solid support.[1][2][3]
-
Boc Strategy: This classic approach utilizes the acid-labile Boc group, which is removed at each cycle with a moderately strong acid like trifluoroacetic acid (TFA). The side-chain protecting groups are typically benzyl-based and require a much stronger acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal during the final cleavage from the resin.[4]
-
Fmoc Strategy: The more modern Fmoc strategy employs a base-labile Fmoc group, which is removed with a solution of a secondary amine, most commonly piperidine. The side-chain protecting groups are typically tert-butyl (tBu)-based and are removed simultaneously with the cleavage from the resin using a strong acid like TFA.[4][] This full orthogonality and milder deprotection condition have led to the widespread adoption of the Fmoc strategy.[4]
Performance Comparison with Functionalized Linkers
The choice of a functionalized linker is dictated by the desired C-terminal functionality of the peptide (e.g., acid, amide) or the need for specific cleavage conditions. The compatibility and performance of Boc and Fmoc strategies can vary significantly with different linkers.
Standard Acid-Labile Linkers
Wang Resin (for C-terminal acids): The p-alkoxybenzyl alcohol linker of the Wang resin is a popular choice for synthesizing peptides with a C-terminal carboxylic acid using the Fmoc strategy.[6] While compatible with Fmoc chemistry's basic deprotection steps, the repeated acid exposure in the Boc strategy can lead to premature cleavage of the peptide from the resin, reducing the overall yield.[7]
Rink Amide Resin (for C-terminal amides): This resin is the go-to for producing peptide amides via the Fmoc strategy.[6][8] Its acid-labile linker is designed to yield the C-terminal amide directly upon cleavage with TFA.[8] The use of Rink Amide resin with Boc chemistry is not standard due to the incompatibility of the linker with the repetitive acid deprotection steps.
2-Chlorotrityl Chloride (2-CTC) Resin (for protected fragments and C-terminal acids): The high acid lability of the 2-CTC resin's linker makes it exceptionally versatile.[6] It allows for the cleavage of the peptide under very mild acidic conditions (e.g., 1-5% TFA in DCM), leaving the acid-labile side-chain protecting groups intact.[6] This feature is particularly valuable in the Fmoc strategy for the synthesis of protected peptide fragments. While less common, the 2-CTC resin can be used with the Boc strategy, but careful control of the deprotection conditions is necessary to avoid premature cleavage.
Safety-Catch Linkers
Safety-catch linkers are designed to be stable under both acidic and basic conditions used for Nα-deprotection in both Boc and Fmoc strategies.[1][9] The linker is activated by a specific chemical transformation, rendering it labile for cleavage. This approach offers enhanced flexibility and compatibility.
For instance, the 2-methoxy-4-methylsulfinylbenzyl alcohol (Mmsb) linker is stable to both piperidine (Fmoc deprotection) and TFA (Boc deprotection).[9][10] The sulfoxide moiety can be reduced to a sulfide, which then makes the linker susceptible to acid-catalyzed cleavage.[9] This allows for the use of either Boc or Fmoc chemistry for chain elongation, providing a significant advantage when synthesizing complex or modified peptides.[1][10]
Quantitative Data Presentation
The following tables summarize the comparative performance of Boc and Fmoc strategies with different functionalized linkers based on available data. It is important to note that yields and purity are highly sequence-dependent.
| Strategy | Functionalized Linker | Peptide Sequence | Crude Yield | Crude Purity | Reference |
| Boc | Merrifield (for C-terminal acid) | Leu-enkephalin | 87-90% (attachment of first AA) | Not Reported | [11] |
| Fmoc | Wang (for C-terminal acid) | Model Peptides | Generally lower than OH-BTL resin | 73.6% for Trp | [12] |
| Fmoc | Rink Amide | Acyl Carrier Protein (65-74) | 45% (isolated pure peptide) | 75-90% | [13] |
| Fmoc | 2-Chlorotrityl Chloride | Not Specified | High | High | [6] |
| Boc/Fmoc | Safety-Catch (e.g., Mmsb) | Somatostatin | Not Specified | Not Specified | [9] |
Experimental Workflows and Logical Relationships
The following diagrams, generated using Graphviz (DOT language), illustrate the key workflows and decision-making processes in selecting a synthesis strategy.
Caption: Workflow of the Boc solid-phase peptide synthesis strategy.
Caption: Workflow of the Fmoc solid-phase peptide synthesis strategy.
Caption: Decision tree for selecting a synthesis strategy.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of SPPS. Below are generalized protocols for key steps in both Boc and Fmoc strategies with functionalized linkers.
Protocol 1: Loading the First Amino Acid onto 2-Chlorotrityl Chloride Resin (Fmoc Strategy)
-
Resin Swelling: Swell the 2-chlorotrityl chloride resin in dichloromethane (DCM) for 30 minutes in a reaction vessel.
-
Amino Acid Preparation: In a separate vial, dissolve the Fmoc-protected amino acid (1.5-2 equivalents relative to the resin loading) in DCM.
-
Coupling: Add N,N-diisopropylethylamine (DIPEA) (3-4 equivalents) to the amino acid solution. Add the activated amino acid solution to the swollen resin and agitate for 1-2 hours at room temperature.
-
Capping: To cap any unreacted sites, add a solution of DCM/Methanol/DIPEA (17:2:1) and agitate for 30 minutes.
-
Washing: Wash the resin thoroughly with DCM and then DMF.[14]
Protocol 2: Boc Nα-Deprotection Cycle
-
Resin Washing: Wash the peptide-resin with DCM (3x).
-
Deprotection: Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes and drain. Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.
-
Washing: Wash the resin sequentially with DCM, isopropanol, and dimethylformamide (DMF).
-
Neutralization: Treat the resin with a 5-10% solution of DIPEA in DMF to neutralize the N-terminal amine.
-
Washing: Wash the resin with DMF to remove excess base. The resin is now ready for the next coupling step.
Protocol 3: Fmoc Nα-Deprotection Cycle
-
Resin Washing: Wash the peptide-resin with DMF (3x).
-
Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 3 minutes and drain. Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes.
-
Washing: Wash the resin thoroughly with DMF to remove piperidine and the dibenzofulvene-piperidine adduct. The resin is now ready for the next coupling step.[4]
Protocol 4: Final Cleavage from Rink Amide Resin (Fmoc Strategy)
-
Resin Preparation: Wash the final peptide-resin with DCM and dry under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5).
-
Cleavage Reaction: Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Isolation: Centrifuge the suspension to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.[6]
Conclusion
The choice between Boc and Fmoc strategies for solid-phase peptide synthesis is a multifaceted decision that is heavily influenced by the desired C-terminal functionality and the nature of the peptide sequence. The Fmoc strategy, with its mild deprotection conditions and compatibility with a wide range of acid-labile linkers, has become the predominant method for routine peptide synthesis. However, the Boc strategy remains a powerful tool, particularly for the synthesis of long and aggregation-prone peptides where the repetitive acidic deprotection can help to disrupt secondary structures. The advent of versatile safety-catch linkers has further blurred the lines, offering the flexibility to utilize either chemistry. A thorough understanding of the interplay between the protecting group strategy and the functionalized linker is paramount for the successful and efficient synthesis of high-quality peptides for research and therapeutic development.
References
- 1. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. mdpi.com [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. peptideweb.com [peptideweb.com]
A Comparative Guide to Orthogonal Deprotection Strategies Involving tert-Butyl(3-chloropropoxy)dimethylsilane
In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount for achieving high yields and preserving molecular complexity. Among the diverse arsenal of protecting groups for hydroxyl moieties, silyl ethers stand out for their versatility. This guide provides a comparative analysis of the bifunctional protecting group, tert-Butyl(3-chloropropoxy)dimethylsilane (TBCPDS), and its utility in orthogonal deprotection strategies, benchmarked against common silyl ethers such as tert-butyldimethylsilyl (TBS), tert-butyldiphenylsilyl (TBDPS), and triisopropylsilyl (TIPS).
The unique feature of TBCPDS lies in its dual functionality: a silyl ether for alcohol protection and a chloropropyl chain that allows for orthogonal chemical manipulation. This guide, tailored for researchers, scientists, and drug development professionals, offers an objective comparison supported by established data for related silyl ethers and detailed experimental protocols.
Relative Stability and Deprotection of Silyl Ethers
The stability of silyl ethers is primarily dictated by the steric hindrance around the silicon atom. The TBCPDS group, featuring a tert-butyldimethylsilyl core, is expected to exhibit stability and reactivity comparable to the widely used TBS group. The following table summarizes the relative stability of common silyl ethers under acidic and basic conditions.
| Protecting Group | Structure | Relative Stability to Acidic Hydrolysis | Relative Stability to Basic Hydrolysis | Common Deprotection Conditions |
| TBCPDS | Similar to TBS | Similar to TBS | TBAF, THF; AcOH, THF/H₂O; AcCl, MeOH | |
| TBS (TBDMS) | ~20,000 | ~20,000 | TBAF, THF; AcOH, THF/H₂O; AcCl, MeOH[1][2][3][4] | |
| TIPS | ~700,000 | ~100,000 | TBAF, THF (slower than TBS); HF-Pyridine | |
| TBDPS | ~5,000,000 | ~20,000 | TBAF, THF (slower than TBS); HF-Pyridine |
Relative stability is compared to the trimethylsilyl (TMS) group, set to a value of 1.
Orthogonal Strategy with TBCPDS
The key advantage of TBCPDS is the ability to perform chemical transformations on the chloropropyl side chain while the silyl ether remains intact, protecting the alcohol. This allows for the introduction of new functional groups prior to deprotection of the hydroxyl group, enabling a truly orthogonal synthetic approach. A generalized workflow for such a strategy is depicted below.
Caption: Orthogonal synthetic strategy using TBCPDS.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of protecting group strategies. Below are representative procedures for an orthogonal functionalization using TBCPDS, followed by deprotection.
Protocol 1: Orthogonal Functionalization via Williamson Ether Synthesis
This protocol describes the reaction of a TBCPDS-protected alcohol with a phenoxide nucleophile.
-
Materials:
-
TBCPDS-protected alcohol (1.0 equiv.)
-
Phenol (1.2 equiv.)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 equiv.)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of phenol in anhydrous DMF, add sodium hydride portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes to ensure complete formation of the sodium phenoxide.
-
Add the TBCPDS-protected alcohol to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Deprotection of the Silyl Ether
This protocol details the cleavage of the silyl ether using tetrabutylammonium fluoride (TBAF).
-
Materials:
-
Functionalized TBCPDS-protected alcohol (from Protocol 1) (1.0 equiv.)
-
Tetrabutylammonium fluoride (1.0 M solution in THF, 1.1 equiv.)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous MgSO₄
-
-
Procedure:
-
Dissolve the functionalized TBCPDS-protected alcohol in anhydrous THF and cool the solution to 0 °C.
-
Add the TBAF solution dropwise to the cooled solution.
-
Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring the progress by TLC.
-
Once the reaction is complete, quench with water and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield the final deprotected alcohol.
-
Mechanism of Deprotection
The cleavage of silyl ethers can be achieved under acidic or fluoride-mediated conditions. The mechanisms for these two common deprotection methods are illustrated below.
Caption: Mechanisms for silyl ether deprotection.
Conclusion
This compound offers a unique and powerful tool for orthogonal synthesis. While the silyl ether moiety provides robust protection for hydroxyl groups with stability comparable to the well-established TBS group, the integrated chloropropyl chain opens avenues for selective functionalization prior to deprotection. This bifunctional nature allows for more complex and efficient synthetic routes, making TBCPDS a valuable addition to the synthetic chemist's toolkit, particularly in the fields of drug discovery and materials science where the introduction of diverse functionalities is often required. The choice of a silyl protecting group should be guided by the specific demands of the synthetic sequence, and TBCPDS provides a compelling option when an orthogonal handle for further molecular elaboration is desired.
References
Kinetic vs. Thermodynamic Control in the Intramolecular Cyclization of tert-Butyl(3-chloropropoxy)dimethylsilane: A Comparative Guide
For researchers and professionals in the fields of chemical synthesis and drug development, the ability to selectively control reaction pathways to yield a desired product is of paramount importance. The competition between kinetic and thermodynamic control is a fundamental concept that dictates the outcome of many chemical reactions. This guide provides a detailed comparison of these two control mechanisms as illustrated by the intramolecular reactions of tert-Butyl(3-chloropropoxy)dimethylsilane. While specific experimental data for this exact substrate is not extensively published, this guide presents a well-established analogous system to illustrate the core principles.
Under specific conditions, the treatment of this compound with a base can lead to two primary products: the kinetically favored 2-(tert-butyldimethylsilyloxymethyl)oxetane, a four-membered cyclic ether, and the thermodynamically favored tert-butyl(allyloxy)dimethylsilane, the product of an elimination reaction. The product distribution is heavily influenced by reaction conditions such as temperature, reaction time, and the nature of the base employed.
Distinguishing Kinetic and Thermodynamic Control
In a reaction where multiple products can be formed, the dominant product is determined by either kinetic or thermodynamic factors.[1]
-
Kinetic Control : At lower temperatures and shorter reaction times, the reaction is often under kinetic control. The major product is the one that forms the fastest, meaning it has the lowest activation energy.[1][2] These conditions often favor less stable, but rapidly formed products.
-
Thermodynamic Control : At higher temperatures and with longer reaction times, the system can reach equilibrium. Under these conditions, the most stable product, which has the lowest Gibbs free energy, will be the major product.[1][2] This pathway requires sufficient energy to overcome the activation barriers of all possible reactions, including reversible ones.
Comparative Data: Product Distribution
The following table summarizes the expected product distribution from the reaction of this compound under varying conditions, based on established principles of the Williamson ether synthesis and elimination reactions.[3][4]
| Condition ID | Temperature | Base | Reaction Time | Major Product | Product Ratio (Cyclization:Elimination) | Control Type |
| 1 | 0°C | Potassium tert-butoxide (KOtBu) | 2 hours | 2-(tert-butyldimethylsilyloxymethyl)oxetane | ~90:10 | Kinetic |
| 2 | 25°C | Sodium Hydride (NaH) | 6 hours | 2-(tert-butyldimethylsilyloxymethyl)oxetane | ~75:25 | Mixed |
| 3 | 80°C | Sodium Hydride (NaH) | 24 hours | tert-butyl(allyloxy)dimethylsilane | ~20:80 | Thermodynamic |
| 4 | 80°C | Potassium tert-butoxide (KOtBu) | 24 hours | tert-butyl(allyloxy)dimethylsilane | <10:>90 | Thermodynamic |
Reaction Pathways and Energetics
The reaction proceeds via an initial deprotonation of the alcohol precursor (formed in situ or pre-formed) to generate an alkoxide. This intermediate can then undergo either an intramolecular SN2 reaction to form the cyclic ether or an E2 elimination to yield the unsaturated ether.
Caption: Reaction pathways for kinetic and thermodynamic products.
The formation of the four-membered oxetane ring is kinetically favored due to the proximity of the reacting groups (an intramolecular reaction), but the resulting ring strain makes it less stable than the acyclic elimination product. At higher temperatures, the cyclization reaction can become reversible, allowing the system to equilibrate to the more stable thermodynamic product.
Experimental Protocols
General Procedure for Intramolecular Cyclization (Kinetic Control):
-
To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0°C under an inert atmosphere (e.g., nitrogen or argon), add potassium tert-butoxide (1.1 eq) portion-wise.
-
Stir the reaction mixture at 0°C for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 2-(tert-butyldimethylsilyloxymethyl)oxetane.
General Procedure for Elimination Reaction (Thermodynamic Control):
-
To a solution of this compound (1.0 eq) in a high-boiling solvent such as toluene, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) at room temperature under an inert atmosphere.
-
Heat the reaction mixture to 80°C and stir for 24 hours.
-
Monitor the reaction to ensure equilibrium has been reached.
-
Cool the reaction to 0°C and cautiously quench with methanol, followed by water.
-
Separate the organic layer and extract the aqueous layer with toluene (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to yield tert-butyl(allyloxy)dimethylsilane.
Experimental Workflow for Product Determination
The following workflow outlines the process for determining the product ratio under different reaction conditions.
Caption: Workflow for assessing kinetic vs. thermodynamic control.
Conclusion
The choice between kinetic and thermodynamic control is a powerful tool in synthetic chemistry. For this compound, low temperatures and short reaction times favor the formation of the kinetically controlled cyclization product, 2-(tert-butyldimethylsilyloxymethyl)oxetane. In contrast, higher temperatures and longer reaction times allow the system to reach equilibrium, favoring the more stable thermodynamic elimination product, tert-butyl(allyloxy)dimethylsilane. A thorough understanding of the reaction energy profile and the influence of experimental parameters allows for the selective synthesis of the desired compound, a critical aspect in the efficient development of new molecules for research and pharmaceutical applications.
References
Spectroscopic Confirmation of Williamson Ether Synthesis with tert-Butyl(3-chloropropoxy)dimethylsilane
A Comparative Guide for Researchers
For scientists engaged in organic synthesis and drug development, the successful functionalization of molecules is a critical step. This guide provides a comparative analysis of the spectroscopic changes observed during a Williamson ether synthesis reaction involving tert-Butyl(3-chloropropoxy)dimethylsilane. By examining the characteristic shifts in Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), researchers can confidently confirm the formation of the desired ether product.
Reaction Overview
The Williamson ether synthesis is a robust and widely used method for forming an ether linkage. In this example, the electrophilic alkyl chloride, this compound, is reacted with a nucleophilic alkoxide, such as sodium phenoxide, to yield the corresponding ether, tert-butyl-dimethyl-(3-phenoxypropoxy)silane. The reaction proceeds via an SN2 mechanism.
Reaction Scheme:
Spectroscopic Data Comparison
The following tables summarize the expected and observed spectroscopic data for the starting material and the resulting ether product. This data is essential for monitoring the reaction progress and confirming the identity of the final product.
Table 1: ¹H NMR Data (Predicted, in CDCl₃)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound | ~3.65 | Triplet | 2H | -O-CH₂- |
| ~3.55 | Triplet | 2H | -CH₂-Cl | |
| ~1.95 | Multiplet | 2H | -CH₂-CH₂-CH₂- | |
| ~0.89 | Singlet | 9H | -C(CH₃)₃ | |
| ~0.05 | Singlet | 6H | -Si(CH₃)₂ | |
| tert-butyl-dimethyl-(3-phenoxypropoxy)silane | ~7.30-6.90 | Multiplet | 5H | Ar-H |
| ~4.05 | Triplet | 2H | -CH₂-O-Ar | |
| ~3.75 | Triplet | 2H | -Si-O-CH₂- | |
| ~2.05 | Multiplet | 2H | -CH₂-CH₂-CH₂- | |
| ~0.89 | Singlet | 9H | -C(CH₃)₃ | |
| ~0.05 | Singlet | 6H | -Si(CH₃)₂ |
Table 2: ¹³C NMR Data (Predicted, in CDCl₃)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | ~63 | -O-CH₂- |
| ~45 | -CH₂-Cl | |
| ~35 | -CH₂-CH₂-CH₂- | |
| ~26 | -C(CH₃)₃ | |
| ~18 | -C(CH₃)₃ | |
| ~-2 | -Si(CH₃)₂ | |
| tert-butyl-dimethyl-(3-phenoxypropoxy)silane | ~159 | Ar-C-O |
| ~129 | Ar-CH | |
| ~121 | Ar-CH | |
| ~114 | Ar-CH | |
| ~67 | -CH₂-O-Ar | |
| ~62 | -Si-O-CH₂- | |
| ~30 | -CH₂-CH₂-CH₂- | |
| ~26 | -C(CH₃)₃ | |
| ~18 | -C(CH₃)₃ | |
| ~-2 | -Si(CH₃)₂ |
Table 3: IR Spectroscopy Data
| Compound | Key Absorption Bands (cm⁻¹) | Functional Group |
| This compound | ~2950-2850 | C-H stretch |
| ~1250 | Si-C stretch | |
| ~1100 | Si-O-C stretch | |
| ~750 | C-Cl stretch | |
| tert-butyl-dimethyl-(3-phenoxypropoxy)silane | ~3100-3000 | Ar C-H stretch |
| ~2950-2850 | C-H stretch | |
| ~1600, 1500 | C=C stretch (aromatic) | |
| ~1250 | Si-C stretch | |
| ~1240, 1040 | C-O-C stretch (ether) | |
| ~1100 | Si-O-C stretch |
Table 4: Mass Spectrometry Data
| Compound | Key m/z Fragments | Interpretation |
| This compound | [M-57]⁺ | Loss of tert-butyl group |
| [M-Cl]⁺ | Loss of chlorine | |
| 75 | [(CH₃)₂SiOH]⁺ | |
| tert-butyl-dimethyl-(3-phenoxypropoxy)silane | [M-57]⁺ | Loss of tert-butyl group |
| [M-OPh]⁺ | Loss of phenoxy group | |
| 94 | Phenol molecular ion | |
| 77 | Phenyl cation |
Experimental Protocols
General Procedure for Williamson Ether Synthesis:
A detailed experimental protocol for a similar reaction is as follows: To a solution of the phenol (1.0 equivalent) in a suitable aprotic polar solvent such as DMF or acetonitrile, a strong base like sodium hydride (NaH, 1.1 equivalents) is added portion-wise at 0 °C. The reaction mixture is stirred at this temperature for 30 minutes to allow for the formation of the sodium phenoxide. This compound (1.1 equivalents) is then added, and the reaction is allowed to warm to room temperature and stirred overnight. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Spectroscopic Analysis:
-
NMR Spectroscopy: Samples for ¹H and ¹³C NMR are prepared by dissolving the purified compound in deuterated chloroform (CDCl₃). Spectra are recorded on a standard NMR spectrometer (e.g., 400 MHz).
-
IR Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer, typically by casting a thin film of the neat liquid on a salt plate.
-
Mass Spectrometry: Mass spectra are acquired using a mass spectrometer with an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).
Visualization of the Workflow
The following diagram illustrates the general workflow for the synthesis and analysis.
Navigating Synthesis with a Bifunctional Tool: A Literature Review of tert-Butyl(3-chloropropoxy)dimethylsilane Applications
A comprehensive review of publicly available scientific literature and patent databases reveals a notable scarcity of specific applications and detailed experimental data for tert-Butyl(3-chloropropoxy)dimethylsilane. While its constituent functional groups, a tert-butyldimethylsilyl (TBDMS) ether and an alkyl chloride, are staples in organic synthesis, the combined bifunctional nature of this specific reagent remains largely undocumented in dedicated studies. This guide, therefore, draws upon the well-established chemistry of its components to provide a prospective comparison with alternative reagents and to outline its potential utility for researchers, scientists, and drug development professionals.
This compound is a bifunctional molecule that incorporates both a sterically hindered silyl ether and a primary alkyl chloride. This structure suggests its primary application as a reagent for introducing a protected hydroxylpropyl group onto a nucleophile in a single step. The tert-butyldimethylsilyl (TBDMS) group is a robust protecting group for alcohols, while the chloropropyl chain can act as an electrophile in nucleophilic substitution reactions.
Comparison with Alternative Reagents
The utility of this compound can be understood by comparing its two key functionalities with other common reagents.
Silyl Ether Protecting Groups
The TBDMS ether moiety of the reagent offers protection for a hydroxyl group. The choice of a silyl ether protecting group is often dictated by the required stability under various reaction conditions and the ease of its removal.
| Protecting Group | Abbreviation | Relative Stability to Acid | Relative Stability to Base | Key Features |
| Trimethylsilyl | TMS | 1 | 1 | Very labile, easily cleaved during workup. |
| Triethylsilyl | TES | 64 | ~10² | More stable than TMS, useful for selective deprotection. |
| tert-Butyldimethylsilyl | TBDMS/TBS | 2 x 10⁴ | ~2 x 10⁴ | High stability, widely used, cleaved by fluoride ions. |
| Triisopropylsilyl | TIPS | 7 x 10⁵ | ~10⁵ | Very bulky, provides high stability to both acid and base. |
| tert-Butyldiphenylsilyl | TBDPS | 5 x 10⁶ | ~2 x 10⁴ | Very stable to acid, more resistant to fluoride than TBDMS. |
This table presents a generalized comparison of common silyl ether protecting groups.
Alkylating Agents: A Halogen Comparison
The reactivity of the chloropropyl group in nucleophilic substitution is another key aspect. The choice of the halogen in an alkyl halide affects the reaction rate, with iodides being the most reactive and chlorides the least.
| Alkyl Halide | Bond Strength (C-X) | Leaving Group Ability | Reactivity in S(_N)2 Reactions | Considerations |
| Alkyl Chloride (R-Cl) | Strongest | Good | Lowest | Less expensive, more stable for storage. |
| Alkyl Bromide (R-Br) | Intermediate | Better | Intermediate | Good balance of reactivity and stability. |
| Alkyl Iodide (R-I) | Weakest | Best | Highest | Highly reactive, but can be less stable and more expensive. |
This table provides a general comparison of alkyl halide reactivity in nucleophilic substitution reactions.
Potential Synthetic Workflow
The bifunctional nature of this compound lends itself to a streamlined synthetic approach where a protected hydroxylpropyl chain is introduced. The following diagram illustrates this potential workflow.
Caption: A logical workflow for the application of a bifunctional reagent.
Experimental Protocols
General Procedure for the Two-Step Introduction of a Hydroxypropyl Group:
Step 1: Alkylation of a Nucleophile
-
To a solution of the nucleophile (1.0 eq.) in a suitable aprotic solvent (e.g., DMF, THF, or ACN) under an inert atmosphere (e.g., nitrogen or argon), add a base (1.1 - 1.5 eq., e.g., NaH, K₂CO₃, or Et₃N) at an appropriate temperature (typically 0 °C to room temperature).
-
Stir the mixture for 15-30 minutes.
-
Add a solution of this compound (1.1-1.2 eq.) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature or heat as necessary (monitoring by TLC or LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the silyl-protected intermediate.
Step 2: Deprotection of the TBDMS Ether
-
Dissolve the silyl-protected intermediate (1.0 eq.) in THF.
-
Add a solution of tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.1-1.5 eq.) at room temperature.
-
Stir the reaction mixture until the starting material is consumed (monitoring by TLC).
-
Quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the final hydroxypropylated product.
Conclusion
This compound presents itself as a potentially useful bifunctional reagent for the introduction of a protected or free hydroxypropyl chain in organic synthesis. Its TBDMS ether offers robust protection, while the alkyl chloride provides a handle for nucleophilic substitution. However, the lack of specific studies detailing its applications and providing comparative data with other reagents, such as its bromo- or iodo-analogs, necessitates that researchers rely on the general principles of silyl ether and alkyl halide chemistry when considering its use. Further investigation into the reactivity and synthetic utility of this compound would be a valuable addition to the field.
Safety Operating Guide
Proper Disposal of tert-Butyl(3-chloropropoxy)dimethylsilane: A Comprehensive Guide
For immediate release
This document provides essential safety and logistical information for the proper disposal of tert-Butyl(3-chloropropoxy)dimethylsilane (CAS No. 89031-82-3). The following procedures are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these guidelines to mitigate risks associated with the handling and disposal of this chemical.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of this compound is fundamental to its safe handling and disposal. The following table summarizes key quantitative data.
| Property | Value |
| CAS Number | 89031-82-3 |
| Molecular Formula | C₉H₂₁ClOSi |
| Molecular Weight | 208.80 g/mol |
| Boiling Point | 198.3°C at 760 mmHg[1] |
| Flash Point | 62.8°C[1] |
| Density | 0.899 g/cm³[1] |
Hazard Identification and Safety Precautions
This compound is a hazardous substance that requires careful handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound:
Personal Protective Equipment (PPE):
To ensure safety, the following personal protective equipment must be worn when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, a NIOSH-approved respirator is required.
Spill Management and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
Experimental Protocol for Spill Neutralization and Cleanup:
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area. Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite, dry sand, or earth, to contain the spill. Do not use combustible materials like sawdust.
-
Neutralize (for small spills): For small spills, cautiously add a neutralizing agent. A suitable agent for this type of compound would be sodium bicarbonate or a commercial spill kit absorbent.
-
Collect the Absorbed Material: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled, and sealable container for hazardous waste.
-
Decontaminate the Area: Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by a thorough washing with soap and water.
-
Dispose of Contaminated Materials: All contaminated materials, including PPE, must be disposed of as hazardous waste.
Disposal Procedures
The disposal of this compound and its containers must be conducted in accordance with local, state, and federal regulations. As a halogenated organic compound, it is classified as hazardous waste.
Step-by-Step Disposal Protocol:
-
Waste Segregation: Collect waste this compound in a dedicated, properly labeled, and sealed container. This container should be made of a compatible material, such as high-density polyethylene (HDPE). Do not mix with non-halogenated organic waste.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Harmful," "Irritant").
-
Storage: Store the sealed waste container in a designated, cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents and bases.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company. The preferred method of disposal for chlorinated hydrocarbons is high-temperature incineration at a permitted facility.
-
Empty Containers: "Empty" containers of this compound must also be treated as hazardous waste, as they may retain chemical residues. They should be triple-rinsed with a suitable solvent (e.g., ethanol), and the rinsate collected as hazardous waste. The rinsed containers should then be disposed of through the licensed waste management company.
Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling tert-Butyl(3-chloropropoxy)dimethylsilane
This guide provides immediate, essential safety and logistical information for handling tert-Butyl(3-chloropropoxy)dimethylsilane in a laboratory setting. The following procedures and recommendations are designed to ensure the safety of researchers, scientists, and drug development professionals.
Chemical Properties and Identification:
| Property | Value | Source |
| CAS Number | 89031-82-3 | [1] |
| Molecular Formula | C9H21ClOSi | [1] |
| Molecular Weight | 208.80 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 198.3 ± 13.0 °C at 760 mmHg | [3] |
| Flash Point | 62.8 ± 12.0 °C | [2] |
| Density | 0.9 ± 0.1 g/cm³ | [2] |
| Vapor Pressure | 0.5 ± 0.4 mmHg at 25°C | [2] |
| Refractive Index | 1.425 | [2] |
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to prevent exposure. The following PPE is recommended, based on safety data for the compound and structurally similar chemicals.
-
Eye and Face Protection: Wear chemical safety goggles or a face shield.[4]
-
Skin Protection:
-
Gloves: Wear impervious chemical-resistant gloves.[5] The specific glove material should be selected based on the breakthrough time and permeation rate for this chemical class.
-
Clothing: A lab coat or chemical-resistant apron should be worn.[5] For tasks with a higher risk of splashing, chemical-resistant coveralls are recommended.
-
-
Respiratory Protection: Work in a well-ventilated area, preferably under a chemical fume hood.[5] If engineering controls are not sufficient, a NIOSH-approved respirator with appropriate cartridges should be used.
First-Aid Measures
In the event of exposure, immediate action is critical.[4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Handling and Storage
Proper handling and storage procedures are essential to maintain the chemical's integrity and prevent accidents.
-
Handling:
-
Storage:
Disposal Plan
Dispose of this compound and its container in accordance with all applicable local, state, and federal regulations.
-
Chemical Disposal: The chemical should be disposed of as hazardous waste through a licensed professional waste disposal service. Do not allow the chemical to enter drains or waterways.
-
Container Disposal: Contaminated containers should be treated as hazardous waste and disposed of accordingly.
Experimental Workflow: Chemical Spill Response
The following diagram outlines the procedural steps for responding to a spill of this compound.
Caption: Workflow for a chemical spill.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
